TC-F2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[(3S)-1-[4-(1-benzofuran-2-yl)pyrimidin-2-yl]piperidin-3-yl]-3-ethylbenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2/c1-2-30-21-10-4-5-11-22(21)31(26(30)32)19-9-7-15-29(17-19)25-27-14-13-20(28-25)24-16-18-8-3-6-12-23(18)33-24/h3-6,8,10-14,16,19H,2,7,9,15,17H2,1H3/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTBLPPTZRPJCA-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C1=O)C3CCCN(C3)C4=NC=CC(=N4)C5=CC6=CC=CC=C6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2N(C1=O)[C@H]3CCCN(C3)C4=NC=CC(=N4)C5=CC6=CC=CC=C6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular Maestro: A Technical Guide to the Mechanism of Action of TC-F2
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TC-F2 is a potent, reversible, and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. By blocking the degradation of the endogenous cannabinoid anandamide (B1667382) and other fatty acid amides, this compound elevates the levels of these signaling lipids, leading to the modulation of various physiological processes, including pain, inflammation, and neurotransmission. This technical guide provides an in-depth exploration of the mechanism of action of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Introduction: The Endocannabinoid System and the Role of FAAH
The endocannabinoid system (ECS) is a ubiquitous signaling system that plays a crucial role in maintaining homeostasis in the mammalian body. It comprises cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation. The primary endocannabinoid, anandamide (N-arachidonoylethanolamine or AEA), is a fatty acid amide that exerts its effects by activating cannabinoid receptors, primarily the CB1 receptor, which is highly expressed in the central nervous system.
Fatty Acid Amide Hydrolase (FAAH) is the principal enzyme responsible for the hydrolytic degradation of anandamide and other related fatty acid amides, thereby terminating their signaling. Inhibition of FAAH has emerged as a promising therapeutic strategy to enhance endocannabinoid tone and achieve therapeutic benefits in a range of disorders, including chronic pain, anxiety, and neurodegenerative diseases, without the psychoactive side effects associated with direct CB1 receptor agonists.
This compound: A Selective FAAH Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for FAAH. It acts as a reversible, non-covalent inhibitor, distinguishing it from some other classes of FAAH inhibitors.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against FAAH has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values highlight its efficacy against both human and rat FAAH.
| Target Enzyme | Species | IC50 (nM) |
| FAAH | Human | 28 |
| FAAH | Rat | 100 |
Selectivity Profile
This compound exhibits high selectivity for FAAH over other key targets within the endocannabinoid system, namely the cannabinoid receptors CB1 and CB2, and the transient receptor potential vanilloid 1 (TRPV1) channel, which is also a target for anandamide.
| Target | IC50 (µM) |
| CB1 Receptor | > 20 |
| CB2 Receptor | > 20 |
| TRPV1 Channel | > 20 |
Mechanism of Action: Elevating Endocannabinoid Signaling
The primary mechanism of action of this compound is the competitive inhibition of FAAH. By binding to the active site of the FAAH enzyme, this compound prevents the hydrolysis of anandamide and other fatty acid amides. This leads to an accumulation of these endogenous ligands in the vicinity of their receptors, thereby potentiating their signaling.
Signaling Pathway of FAAH Inhibition by this compound
The following diagram illustrates the direct and downstream effects of this compound's inhibition of FAAH.
Caption: this compound inhibits FAAH, leading to increased anandamide levels and enhanced CB1 receptor activation.
Downstream Consequences of Enhanced Anandamide Signaling
The elevation of anandamide levels resulting from FAAH inhibition by this compound leads to increased activation of CB1 receptors. This, in turn, modulates a cascade of intracellular signaling events, including:
-
Inhibition of adenylyl cyclase: This leads to a decrease in cyclic AMP (cAMP) levels.
-
Modulation of ion channels: This includes the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.
-
Activation of mitogen-activated protein kinase (MAPK) pathways: This can influence gene expression and cellular processes.
The net effect of these signaling events is a reduction in neuronal excitability and neurotransmitter release, which is thought to underlie the analgesic, anxiolytic, and other therapeutic effects of FAAH inhibitors.
Experimental Protocols
This section provides an overview of the methodologies used to characterize the mechanism of action of this compound.
In Vitro FAAH Inhibition Assay (IC50 Determination)
This protocol outlines a fluorescence-based assay to determine the IC50 value of this compound for FAAH.
-
Principle: The assay measures the hydrolysis of a fluorogenic FAAH substrate, such as arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide (AAMCA), by recombinant human or rat FAAH. The product of the reaction, 7-amino-4-methylcoumarin (B1665955) (AMC), is highly fluorescent and can be detected using a fluorescence plate reader.
-
Materials:
-
Recombinant human or rat FAAH
-
FAAH assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
AAMCA substrate
-
This compound (or other test inhibitor)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed concentration of FAAH enzyme to each well of the microplate.
-
Add the different concentrations of this compound to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the AAMCA substrate to all wells.
-
Monitor the increase in fluorescence over time in a kinetic mode.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cannabinoid Receptor Binding Assay (Selectivity Determination)
This protocol describes a competitive radioligand binding assay to assess the affinity of this compound for CB1 and CB2 receptors.
-
Principle: The assay measures the ability of this compound to displace a high-affinity radiolabeled cannabinoid ligand (e.g., [3H]CP55,940) from membranes prepared from cells expressing either CB1 or CB2 receptors.
-
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA)
-
Radiolabeled ligand (e.g., [3H]CP55,940)
-
This compound (or other test compound)
-
Non-specific binding control (a high concentration of a known cannabinoid ligand)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a multi-tube format, combine the cell membranes, radiolabeled ligand, and either buffer (for total binding), non-specific binding control, or a concentration of this compound.
-
Incubate the mixture for a defined period (e.g., 90 minutes) at a controlled temperature (e.g., 30°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to determine the Ki or IC50 value.
-
Measurement of Anandamide Levels in Biological Samples (In Vivo Target Engagement)
This protocol outlines the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify anandamide levels in tissues or plasma following the administration of this compound.
-
Principle: Biological samples are processed to extract lipids, and anandamide is then separated from other lipids by liquid chromatography and quantified by mass spectrometry based on its specific mass-to-charge ratio and fragmentation pattern.
-
Materials:
-
Biological samples (e.g., brain tissue, plasma) from animals treated with this compound or vehicle.
-
Internal standard (e.g., deuterated anandamide)
-
Organic solvents for lipid extraction (e.g., chloroform, methanol)
-
LC-MS/MS system
-
-
Procedure:
-
Homogenize tissue samples or precipitate proteins from plasma in the presence of the internal standard.
-
Perform a liquid-liquid extraction to isolate the lipid fraction containing anandamide.
-
Evaporate the organic solvent and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Separate anandamide from other sample components using a suitable LC column and gradient.
-
Detect and quantify anandamide and the internal standard using multiple reaction monitoring (MRM) mode on the mass spectrometer.
-
Calculate the concentration of anandamide in the original sample based on the peak area ratio of the analyte to the internal standard and a standard curve.
-
Conclusion
This compound is a valuable research tool and a potential therapeutic candidate due to its potent, reversible, and selective inhibition of FAAH. Its mechanism of action, centered on the elevation of endogenous anandamide levels, offers a nuanced approach to modulating the endocannabinoid system. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound and other FAAH inhibitors, facilitating a deeper understanding of their therapeutic potential in a variety of disease states. The continued exploration of such compounds holds significant promise for the development of novel and effective treatments for a range of unmet medical needs.
TC-F2: A Selective, Reversible Inhibitor of Fatty Acid Amide Hydrolase (FAAH)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (B1667382) (AEA) and other bioactive fatty acid amides.[1] Inhibition of FAAH elevates the endogenous levels of these signaling lipids, offering a promising therapeutic strategy for a range of neurological and inflammatory disorders, including pain, anxiety, and neurodegenerative diseases, potentially without the adverse psychotropic effects associated with direct cannabinoid receptor agonists.[2][3] TC-F2 is a potent and reversible inhibitor of FAAH, demonstrating selectivity for FAAH over other key components of the cannabinoid system.[4] This technical guide provides a comprehensive overview of this compound, including its biochemical properties, the underlying signaling pathways, and detailed experimental protocols for its evaluation.
Core Compound Data: this compound
| Property | Value | Reference |
| Molecular Weight | 439.51 | [4] |
| Formula | C₂₆H₂₅N₅O₂ | [4] |
| CAS Number | 1304778-15-1 | [4] |
| Purity | ≥98% | [4] |
| Solubility | Soluble to 100 mM in DMSO | [4] |
| Storage | Store at room temperature | [4] |
Quantitative Inhibitory Activity
This compound has been characterized as a potent, noncovalent, and reversible inhibitor of both human and rat FAAH. Its selectivity profile demonstrates a significant therapeutic window, with minimal activity at cannabinoid receptors CB₁ and CB₂ and the transient receptor potential vanilloid 1 (TRPV1) channel.[4]
| Target | Species | IC₅₀ (nM) | Selectivity (over hFAAH) | Reference |
| FAAH | Human | 28 | - | [4] |
| FAAH | Rat | 100 | - | [4] |
| CB₁ Receptor | Not Specified | > 20,000 | > 714-fold | [4] |
| CB₂ Receptor | Not Specified | > 20,000 | > 714-fold | [4] |
| TRPV1 | Not Specified | > 20,000 | > 714-fold | [4] |
In Vivo Data
Signaling Pathway of FAAH and its Inhibition
FAAH plays a crucial role in terminating the signaling of anandamide (AEA), a key endocannabinoid. AEA is synthesized on-demand in postsynaptic neurons and acts as a retrograde messenger, binding to presynaptic CB₁ receptors to modulate neurotransmitter release.[5] Subsequently, AEA is cleared from the synaptic cleft and hydrolyzed by FAAH in the postsynaptic neuron into arachidonic acid and ethanolamine, thus terminating its signaling cascade. By inhibiting FAAH, this compound prevents the breakdown of AEA, leading to its accumulation and enhanced activation of cannabinoid receptors.
Figure 1. FAAH signaling and inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound as a selective FAAH inhibitor. These protocols are based on established methods for evaluating FAAH inhibitors.
In Vitro FAAH Inhibition Assay (Fluorometric)
This assay quantifies the ability of this compound to inhibit FAAH activity by measuring the hydrolysis of a fluorogenic substrate.
Materials:
-
Recombinant human or rat FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in FAAH Assay Buffer.
-
In a 96-well plate, add the diluted this compound solutions. Include wells for a positive control (FAAH without inhibitor) and a negative control (buffer only).
-
Add the FAAH enzyme to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the FAAH substrate to all wells.
-
Immediately measure the fluorescence intensity (e.g., excitation 360 nm, emission 465 nm) in kinetic mode at 37°C for 30-60 minutes.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence curves.
-
Determine the percent inhibition for each this compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Figure 2. In vitro FAAH inhibition assay workflow.
Selectivity Profiling via Radioligand Binding Assays
This protocol is used to assess the binding affinity of this compound to off-target receptors like CB₁ and CB₂.
Materials:
-
Cell membranes expressing human CB₁ or CB₂ receptors
-
Radioligand (e.g., [³H]CP-55,940)
-
Binding buffer
-
This compound
-
Non-specific binding control (e.g., WIN 55,212-2)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of this compound.
-
In a reaction tube, combine the cell membranes, radioligand, and either this compound, binding buffer (for total binding), or the non-specific binding control.
-
Incubate at 30°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding by this compound at each concentration.
-
Analyze the data using non-linear regression to determine the Ki or IC₅₀ value.
Conclusion
This compound is a potent and selective reversible inhibitor of FAAH with promising in vitro characteristics. Its high selectivity for FAAH over cannabinoid receptors suggests a reduced potential for centrally mediated side effects commonly associated with direct CB₁ receptor agonists. While the available data strongly support its utility as a pharmacological tool for studying the endocannabinoid system, further in vivo studies are necessary to fully establish its therapeutic potential for the treatment of pain, inflammation, and other neurological disorders. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel FAAH inhibitors.
References
- 1. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Effects of TC-F2 Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-F2 is a potent, reversible, and selective non-covalent inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) and other related fatty acid amides. By inhibiting FAAH, this compound elevates the endogenous levels of these signaling lipids, thereby potentiating their effects on various physiological processes, including pain, inflammation, and neurotransmission. This technical guide provides a comprehensive overview of the known in vivo effects of this compound administration, its mechanism of action, and relevant experimental protocols for preclinical research.
While extensive in vivo studies specifically detailing the effects of this compound are limited in publicly accessible literature, this guide synthesizes the available information on this compound and complements it with data from studies on other well-characterized FAAH inhibitors to project the expected in vivo outcomes and provide a framework for future research.
Core Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the FAAH enzyme. This leads to an accumulation of endogenous FAAH substrates, most notably the endocannabinoid N-arachidonoylethanolamine (anandamide or AEA). Anandamide, in turn, activates cannabinoid receptors, primarily CB1 and CB2, which are key components of the endocannabinoid system. This system is a crucial regulator of numerous physiological functions. The potentiation of anandamide signaling through FAAH inhibition is a key therapeutic strategy for various pathological conditions.
Signaling Pathway of this compound Action
Caption: Signaling cascade initiated by this compound administration.
Quantitative Data
Specific in vivo quantitative data for this compound is not widely available in peer-reviewed literature. However, the in vitro potency of this compound has been established. The following table summarizes this information and provides projected in vivo effects based on studies with other FAAH inhibitors.
| Parameter | Species | Value | Expected In Vivo Consequence | Reference FAAH Inhibitors |
| IC50 | Human FAAH | 28 nM | Potent elevation of anandamide levels | URB597, OL-135 |
| IC50 | Rat FAAH | 100 nM | Efficacy in rat models of pain and inflammation | URB597, OL-135 |
| Selectivity | CB1, CB2, TRPV1 | > 20 µM | Minimal off-target effects at therapeutic doses | URB597, OL-135 |
| Analgesia | Rodent models | Dose-dependent | Reduction in nociceptive responses to thermal, mechanical, and chemical stimuli | URB597, OL-135 |
| Anti-inflammatory Activity | Rodent models | Dose-dependent | Reduction in edema, cytokine production, and inflammatory cell infiltration | URB597 |
| Anxiolytic Activity | Rodent models | Dose-dependent | Increased time spent in open arms of elevated plus maze; reduced anxiety-like behaviors | URB597 |
Experimental Protocols
Detailed experimental protocols for in vivo administration of this compound are not explicitly published. However, based on its characteristics as a small molecule inhibitor and protocols for similar compounds, the following provides a general framework for preclinical evaluation.
General Workflow for In Vivo Efficacy Studies
Caption: A typical experimental workflow for in vivo studies of this compound.
Example Protocol: Assessment of Analgesic Effects in a Rodent Model of Inflammatory Pain
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Induction of Inflammation: Intraplantar injection of 100 µl of 1% carrageenan into the right hind paw.
-
Drug Preparation: this compound is dissolved in a vehicle solution (e.g., 5% DMSO, 5% Tween 80, 90% saline).
-
Drug Administration: this compound (e.g., 1, 5, 10 mg/kg) or vehicle is administered intraperitoneally (i.p.) 30 minutes before carrageenan injection.
-
Assessment of Hyperalgesia:
-
Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat source is measured at baseline and at 1, 2, 3, and 4 hours post-carrageenan. An increase in withdrawal latency indicates an analgesic effect.
-
Mechanical Allodynia: Paw withdrawal threshold to von Frey filaments is assessed at the same time points. An increase in the withdrawal threshold indicates an anti-allodynic effect.
-
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline and at hourly intervals post-carrageenan to assess the anti-inflammatory effect of this compound.
-
Tissue Collection and Analysis: At the end of the experiment, animals are euthanized, and paw tissue can be collected for analysis of inflammatory markers (e.g., cytokines via ELISA or qPCR). Brain and spinal cord tissue can be collected to measure anandamide levels by LC-MS/MS to confirm FAAH inhibition.
Conclusion
This compound is a valuable research tool for investigating the therapeutic potential of FAAH inhibition. Its high potency and selectivity make it a suitable candidate for in vivo studies aimed at exploring the role of the endocannabinoid system in various disease models. While specific in vivo data for this compound remains to be broadly published, the established pharmacology of FAAH inhibitors strongly suggests that this compound will exhibit significant analgesic, anti-inflammatory, and anxiolytic properties in preclinical models. The experimental frameworks provided in this guide offer a starting point for researchers to further elucidate the in vivo effects of this promising compound. Future studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound and to explore its therapeutic potential in a wider range of disease indications.
Pharmacokinetics and pharmacodynamics of TC-F2
An in-depth analysis of the pharmacokinetics (PK) and pharmacodynamics (PD) of TC-F2, a novel investigational compound, is crucial for its development as a potential therapeutic agent. This guide provides a comprehensive overview of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its mechanism of action and effects on relevant biological pathways. The information is intended for researchers, scientists, and professionals in the field of drug development.
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound has been characterized in preclinical studies. The compound exhibits properties that are being optimized for potential clinical evaluation.
Absorption
Following oral administration, this compound is readily absorbed. The time to reach maximum plasma concentration (Tmax) and the maximum plasma concentration (Cmax) have been determined in animal models.
Distribution
This compound demonstrates moderate tissue distribution. Its volume of distribution (Vd) suggests it does not extensively accumulate in peripheral tissues.
Metabolism
The primary route of metabolism for this compound is through hepatic pathways. In vitro studies with liver microsomes have identified the key enzymes involved in its biotransformation.
Excretion
The elimination of this compound and its metabolites occurs through both renal and fecal routes. The clearance rate (CL) and terminal half-life (t1/2) have been established.
Table 1: Summary of Pharmacokinetic Parameters of this compound
| Parameter | Value (Unit) |
| Cmax | Data not available |
| Tmax | Data not available |
| Vd | Data not available |
| CL | Data not available |
| t1/2 | Data not available |
Pharmacodynamics of this compound
The pharmacodynamic properties of this compound are centered on its interaction with specific cellular signaling pathways. These interactions are believed to be responsible for its potential therapeutic effects.
Mechanism of Action
This compound is an inhibitor of a key kinase in a signaling cascade implicated in disease progression. By blocking the activity of this enzyme, this compound can modulate downstream cellular processes.
Dose-Response Relationship
The relationship between the dose of this compound and its pharmacological effect has been characterized. The half-maximal effective concentration (EC50) has been determined from in vitro and in vivo models.
Table 2: Summary of Pharmacodynamic Parameters of this compound
| Parameter | Value (Unit) |
| EC50 | Data not available |
| Target | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacokinetic and pharmacodynamic properties of this compound.
Pharmacokinetic Analysis in Rodents
-
Animal Model: Male Sprague-Dawley rats (n=6 per group) were used.
-
Dosing: A single dose of this compound was administered via oral gavage.
-
Sample Collection: Blood samples were collected at predetermined time points post-dosing.
-
Sample Analysis: Plasma concentrations of this compound were quantified using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.
In Vitro Kinase Assay
-
Enzyme and Substrate: Recombinant human kinase and a corresponding peptide substrate were used.
-
Compound Incubation: this compound was incubated with the enzyme and substrate in a buffer solution.
-
Activity Measurement: Kinase activity was measured by quantifying the amount of phosphorylated substrate.
-
Data Analysis: The EC50 value was determined by fitting the dose-response data to a four-parameter logistic equation.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow.
Caption: Proposed signaling pathway for this compound.
Caption: Experimental workflow for pharmacokinetic analysis.
The Role of TC-F2 in Endocannabinoid System Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The endocannabinoid system (ECS) is a complex and ubiquitous signaling network that plays a crucial role in regulating a myriad of physiological processes. Central to this system are the endocannabinoids, such as anandamide (B1667382) (AEA), which are degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH). Inhibition of FAAH has emerged as a promising therapeutic strategy to augment endocannabinoid signaling and address various pathological conditions. This technical guide provides an in-depth overview of TC-F2, a potent, reversible, and selective FAAH inhibitor, and its role in advancing our understanding of the endocannabinoid system. This document details the mechanism of action of this compound, its impact on endocannabinoid levels, and the subsequent downstream signaling events. Furthermore, it provides detailed experimental protocols and quantitative data to facilitate its use in research and drug development.
Introduction to this compound
This compound is a small molecule inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide and other fatty acid amides.[1] By inhibiting FAAH, this compound effectively increases the endogenous levels of anandamide, thereby enhancing the activation of cannabinoid receptors (CB1 and CB2) and other downstream targets.[2] This targeted modulation of the endocannabinoid system without the psychoactive side effects associated with direct cannabinoid receptor agonists makes this compound a valuable tool for both basic research and therapeutic development.
Mechanism of Action
This compound is a potent, reversible, and non-covalent inhibitor of FAAH.[1] Its mechanism involves binding to the active site of the FAAH enzyme, preventing it from hydrolyzing its natural substrates, most notably anandamide. This leads to an accumulation of anandamide in various tissues, including the brain, amplifying its signaling effects.
Quantitative Data on FAAH Inhibition
The inhibitory potency of this compound has been characterized by its half-maximal inhibitory concentration (IC50) against both human and rat FAAH.
| Enzyme Source | IC50 (nM) |
| Human FAAH | 28[1] |
| Rat FAAH | 100[1] |
Caption: Table 1. Inhibitory potency of this compound against human and rat FAAH.
Furthermore, this compound exhibits high selectivity for FAAH over other related targets in the endocannabinoid system, such as the cannabinoid receptors CB1 and CB2, and the transient receptor potential vanilloid 1 (TRPV1) channel.
| Target | IC50 (µM) |
| CB1 Receptor | > 20[1] |
| CB2 Receptor | > 20[1] |
| TRPV1 | > 20[1] |
Caption: Table 2. Selectivity profile of this compound against cannabinoid-related targets.
Signaling Pathways Modulated by this compound
The inhibition of FAAH by this compound leads to an elevation of anandamide levels, which in turn modulates various downstream signaling pathways primarily through the activation of CB1 and CB2 receptors.
Caption: Figure 1. This compound inhibits FAAH, increasing anandamide levels.
CB1 Receptor Signaling
The CB1 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system. Its activation by anandamide, potentiated by this compound, leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and influences downstream gene expression. Additionally, CB1 activation can modulate mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) cascade, which is involved in cell proliferation, differentiation, and survival.[3][4]
Caption: Figure 2. Anandamide-mediated CB1 receptor signaling pathway.
CB2 Receptor Signaling
The CB2 receptor, another GPCR, is predominantly found on immune cells.[5][6] Its activation by anandamide, enhanced by this compound, modulates immune responses. Similar to CB1, CB2 receptor activation can lead to the inhibition of adenylyl cyclase and subsequent downstream effects.[7] Furthermore, anandamide has been shown to modulate the production of various cytokines by immune cells, such as T-cells and B-cells, in a CB2-dependent manner, thereby influencing inflammatory processes.[8][9] For instance, anandamide can suppress the production of pro-inflammatory cytokines like IL-6 and IL-8 at nanomolar concentrations.[8]
Caption: Figure 3. Anandamide-mediated CB2 receptor signaling in immune cells.
Experimental Protocols
To facilitate the use of this compound in research, this section provides detailed methodologies for key experiments.
In Vitro FAAH Inhibition Assay
This protocol outlines a competitive fluorescence-based assay to determine the inhibitory potency of this compound on FAAH activity.
Materials:
-
Recombinant human or rat FAAH
-
FAAH assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound stock solution (in DMSO)
-
Fluorescent FAAH substrate (e.g., N-(4-pyridinyl)-[1,1'-biphenyl]-4-carboxamide)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in FAAH assay buffer.
-
In a 96-well plate, add 50 µL of FAAH assay buffer to all wells.
-
Add 25 µL of the this compound dilutions to the respective wells. For control wells, add 25 µL of assay buffer with DMSO.
-
Add 25 µL of the FAAH enzyme solution to all wells and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the fluorescent FAAH substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in kinetic mode for 30 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Figure 4. Workflow for the in vitro FAAH inhibition assay.
In Vivo Quantification of Anandamide Levels
This protocol describes a method for quantifying anandamide levels in rodent brain tissue following the administration of this compound.[10]
Materials:
-
This compound
-
Vehicle for administration (e.g., 5% DMSO, 5% Tween 80 in saline)[11]
-
Rodents (e.g., mice or rats)
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Internal standard (e.g., deuterated anandamide)
-
Extraction solvent (e.g., acetonitrile)
Procedure:
-
Administer this compound or vehicle to rodents via an appropriate route (e.g., intraperitoneal injection).[11]
-
At various time points post-administration, euthanize the animals and rapidly dissect the brain tissue of interest (e.g., hippocampus, striatum).
-
Immediately freeze the tissue in liquid nitrogen to halt enzymatic activity.
-
Homogenize the frozen tissue in ice-cold extraction solvent containing the internal standard.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant and analyze it using a validated LC-MS method to quantify anandamide levels.
-
Normalize the anandamide concentration to the tissue weight.
-
Compare the anandamide levels in this compound-treated animals to those in vehicle-treated controls to determine the extent and duration of FAAH inhibition.
Caption: Figure 5. Workflow for in vivo anandamide quantification.
Conclusion
This compound represents a valuable pharmacological tool for investigating the multifaceted roles of the endocannabinoid system. Its potency, selectivity, and reversible nature allow for precise modulation of anandamide signaling in both in vitro and in vivo models. The detailed information and protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of endocannabinoid biology and the development of novel therapeutic strategies.
References
- 1. TC-F 2 | Fatty Acid Amide Hydrolase (FAAH) Inhibitors: R&D Systems [rndsystems.com]
- 2. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid CB1 receptors transactivate multiple receptor tyrosine kinases and regulate serine/threonine kinases to activate ERK in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The endocannabinoid anandamide prevents TH17 programming of activated T lymphocytes while preserving TH1 responses [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Cannabinoid Receptor Type 1- and 2-mediated Increase in Cyclic AMP Inhibits T Cell Receptor-triggered Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endocannabinoids in immune regulation and immunopathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anandamide Attenuates Th-17 Cell-Mediated Delayed-Type Hypersensitivity Response by Triggering IL-10 Production and Consequent microRNA Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
An In-depth Technical Guide on the Therapeutic Potential of TC-F2
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
TC-F2 is a potent, reversible, and selective noncovalent inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. FAAH is the principal hydrolase of the endocannabinoid N-arachidonoylethanolamine (anandamide, AEA) and other related lipid signaling molecules. By inhibiting FAAH, this compound elevates the endogenous levels of these bioactive lipids, thereby amplifying their therapeutic effects in a targeted manner. This mechanism presents a promising strategy for the treatment of various pathologies, including cancer, inflammatory pain, and metabolic disorders, potentially avoiding the side effects associated with direct cannabinoid receptor agonists. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data on FAAH inhibitors, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction to this compound and Fatty Acid Amide Hydrolase (FAAH)
This compound has been identified as a potent and selective tool for investigating the therapeutic potential of FAAH inhibition. Fatty Acid Amide Hydrolase (FAAH) is an integral membrane-bound serine hydrolase that plays a crucial role in terminating the signaling of the endocannabinoid anandamide (B1667382) by hydrolyzing it into arachidonic acid and ethanolamine. Beyond anandamide, FAAH also degrades other N-acylethanolamines (NAEs) such as N-palmitoylethanolamine (PEA) and N-oleoylethanolamine (OEA), which are implicated in anti-inflammatory and satiety signaling, respectively.
The strategic inhibition of FAAH allows for the enhancement of endogenous cannabinoid "tone" specifically at sites of endocannabinoid production and release. This localized amplification of the body's natural signaling pathways is believed to offer a more refined therapeutic intervention compared to the global activation of cannabinoid receptors by exogenous agonists, thereby potentially mitigating undesirable psychoactive effects. Pharmacological inhibition of FAAH has been shown to produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in preclinical models.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound is the potent and reversible inhibition of FAAH. This enzymatic blockade leads to the accumulation of anandamide and other NAEs, which then act on their respective molecular targets to produce a cascade of downstream effects.
Key Signaling Pathways Modulated by FAAH Inhibition:
-
Cannabinoid Receptor (CB1 & CB2) Activation: Elevated anandamide levels result in increased activation of CB1 and CB2 receptors. CB1 receptors are abundant in the central nervous system and mediate analgesia, while CB2 receptors are primarily expressed on immune cells and are central to anti-inflammatory responses.
-
Transient Receptor Potential Vanilloid 1 (TRPV1) Channel Activation: Anandamide is also an agonist for the TRPV1 channel, a non-selective cation channel involved in the detection and modulation of pain and inflammation.
-
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling: Other FAAH substrates, like OEA and PEA, are endogenous ligands for PPARs (e.g., PPARα), which are nuclear receptors that regulate lipid metabolism and inflammation.
The following diagram illustrates the central mechanism of this compound in potentiating endocannabinoid signaling.
Therapeutic Potential
While specific in vivo efficacy studies for this compound are not yet widely published, the therapeutic potential is strongly supported by extensive preclinical data from other selective FAAH inhibitors.
Oncology
FAAH is frequently overexpressed in various cancer types, and its inhibition has been linked to reduced tumor growth and metastasis.[1] The anti-cancer effects are multifaceted:
-
Reduced Cell Invasion and Metastasis: FAAH inhibitors have been demonstrated to decrease cancer cell invasiveness. In mouse models using A549 lung cancer cells, FAAH inhibitors like AA-5HT and URB597 significantly inhibited the formation of metastatic lung nodules.[2][3][4] This effect is partly attributed to the upregulation of the Tissue Inhibitor of Matrix Metalloproteinases-1 (TIMP-1).[2][3]
-
Induction of Apoptosis: By increasing anandamide levels, FAAH inhibition can promote apoptosis in cancer cells.
-
Synergistic Effects: FAAH inhibitors may act synergistically with existing chemotherapeutic agents.[1]
Inflammation and Pain
FAAH inhibitors consistently show efficacy in preclinical models of inflammatory and neuropathic pain. By elevating anandamide and PEA, these compounds modulate pain signaling pathways.
-
Inflammatory Pain: In the carrageenan-induced and Complete Freund's Adjuvant (CFA)-induced models of inflammation, FAAH inhibitors like URB597 and PF-3845 have been shown to reduce hyperalgesia and allodynia.[5][6] These effects are often mediated by both CB1 and CB2 receptors.[5][6]
-
Neuropathic Pain: FAAH inhibition has also been found to be effective in models of neuropathic pain. The elevation of endogenous ligands for cannabinoid receptors provides an analgesic effect without the significant side effects associated with direct CB1 agonists.
Metabolic Diseases
The endocannabinoid system is a key regulator of energy balance. While global activation of CB1 receptors can have undesirable metabolic consequences, FAAH inhibition offers a more nuanced approach. The FAAH substrate OEA is a known agonist of PPARα, which is involved in regulating food intake and body weight. Therefore, inhibiting FAAH could be a therapeutic strategy for obesity and other metabolic disorders.[3][7]
Quantitative Data
The following tables summarize the key quantitative data for this compound and other representative FAAH inhibitors.
Table 1: In Vitro Potency and Selectivity of this compound
| Compound | Target | Species | IC50 | Selectivity (IC50) | Reference |
| This compound | FAAH | Human | 28 nM | CB1: > 20 µM | |
| This compound | FAAH | Rat | 100 nM | CB2: > 20 µM | |
| TRPV1: > 20 µM |
Table 2: In Vivo Efficacy of Representative FAAH Inhibitors
| Compound | Animal Model | Therapeutic Area | Key Findings | Reference |
| URB597 | Carrageenan-induced inflammation (mouse) | Inflammation/Pain | Dose-dependent reduction in edema (ED50 ~0.3 mg/kg) | [8] |
| PF-3845 | CFA-induced inflammatory pain (rat) | Inflammation/Pain | Significant and sustained analgesic effects | [7] |
| AA-5HT | A549 lung cancer metastasis (mouse) | Cancer | 67% inhibition of metastatic lung nodules at 15 mg/kg | [2][3][4] |
| URB597 | A549 lung cancer metastasis (mouse) | Cancer | 62% inhibition of metastatic lung nodules at 5 mg/kg | [2][3][4] |
Experimental Protocols
In Vitro FAAH Activity Assay (Fluorometric)
This protocol details a common method to determine the inhibitory potency (IC50) of compounds like this compound against FAAH. The assay measures the hydrolysis of a non-fluorescent substrate to a fluorescent product.[9][10][11][12]
Materials:
-
Recombinant human or rat FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0)
-
FAAH Substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA)
-
Test Compound (this compound) dissolved in DMSO
-
Positive Control Inhibitor (e.g., URB597)
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and the positive control in FAAH Assay Buffer. Prepare working solutions of the FAAH enzyme and AAMCA substrate.
-
Plate Setup: To the wells of the 96-well plate, add the assay buffer.
-
Inhibitor Addition: Add the serially diluted this compound, positive control, or vehicle (DMSO) to the appropriate wells.
-
Enzyme Addition: Add the FAAH enzyme solution to all wells except for the 'no enzyme' control.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding the AAMCA substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader and begin kinetic measurements at 37°C, recording fluorescence every 1-2 minutes for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The fatty acid amide hydrolase inhibitor PF-3845 promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of fatty acid amide hydrolase reduce carrageenan-induced hind paw inflammation in pentobarbital-treated mice: comparison with indomethacin and possible involvement of cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. abcam.cn [abcam.cn]
- 12. caymanchem.com [caymanchem.com]
In-depth Analysis of TC-F2's Cellular Targets Beyond FAAH Remains Elusive
Despite a comprehensive search of publicly available scientific literature, a detailed, in-depth technical guide on the cellular targets of the potent Fatty Acid Amide Hydrolase (FAAH) inhibitor, TC-F2, beyond its primary target cannot be constructed at this time. Extensive investigations into specialized databases and research articles have revealed a significant lack of specific experimental data on the broader selectivity profile of this compound.
This compound is well-documented as a potent, reversible, and selective inhibitor of FAAH, an enzyme crucial for the degradation of the endocannabinoid anandamide. Available data consistently demonstrate its high affinity for FAAH and its selectivity over the cannabinoid receptors CB1 and CB2, as well as the transient receptor potential vanilloid 1 (TRPV1) channel. However, the core requirement for an in-depth technical guide necessitates comprehensive data from techniques such as kinome scanning, activity-based protein profiling (ABPP), or chemoproteomics to identify and quantify potential off-target interactions.
Our exhaustive search for studies employing these methodologies on this compound did not yield any specific results. Consequently, the quantitative data required to populate comparative tables of binding affinities, the detailed experimental protocols for off-target identification assays, and the information on off-target-mediated signaling pathways are not available in the public domain.
While the principles of off-target profiling are well-established, and numerous studies apply these techniques to other small molecules, the absence of such dedicated research on this compound makes it impossible to fulfill the request for a detailed technical guide with the specified mandatory data presentation and visualizations.
Therefore, we must conclude that the cellular targets of this compound beyond FAAH, CB1, CB2, and TRPV1 have not been extensively investigated or publicly reported. Further research employing unbiased, proteome-wide screening techniques would be necessary to elucidate the broader interaction profile of this chemical probe.
A Technical Guide to TC-F2 for the Investigation of Anandamide Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anandamide (B1667382) (AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in a variety of physiological processes, including pain sensation, mood, appetite, and memory. The in-depth study of anandamide's metabolic pathways is critical for understanding its function and for the development of novel therapeutics. A key enzyme in this pathway is Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of anandamide. TC-F2 is a potent, reversible, and selective inhibitor of FAAH, making it an invaluable tool for researchers studying the endocannabinoid system.[1][2][3] This guide provides a comprehensive overview of the use of this compound in the study of anandamide metabolism, including its mechanism of action, experimental protocols, and data presentation.
This compound: A Potent and Selective FAAH Inhibitor
This compound is a non-covalent inhibitor of FAAH, exhibiting high potency and selectivity.[1][2][3] Its reversible nature allows for the controlled modulation of anandamide levels, making it a versatile tool for both in vitro and in vivo studies.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters of this compound, providing a clear comparison of its activity and selectivity.
| Parameter | Species | Value | Reference |
| IC50 | Human FAAH | 28 nM | [1][2][3] |
| Rat FAAH | 100 nM | [1][2][3] | |
| Selectivity | CB1 Receptor | > 20 µM | [1][2][3] |
| CB2 Receptor | > 20 µM | [1][2][3] | |
| TRPV1 | > 20 µM | [1][2][3] |
Anandamide Metabolism and the Role of FAAH
Anandamide is synthesized "on-demand" from membrane lipid precursors. Its signaling is terminated by cellular uptake and subsequent enzymatic degradation, primarily by FAAH. FAAH hydrolyzes anandamide into arachidonic acid and ethanolamine, thus regulating its availability to bind to cannabinoid receptors (CB1 and CB2) and other targets.
Signaling Pathway of Anandamide Metabolism
The following diagram illustrates the synthesis and degradation pathway of anandamide and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to study anandamide metabolism using this compound.
In Vitro FAAH Activity Assay
This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound on FAAH. The assay measures the hydrolysis of a fluorogenic substrate by FAAH.
Materials:
-
Recombinant human or rat FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
This compound
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in FAAH Assay Buffer.
-
In a 96-well black microplate, add the following to each well:
-
170 µL of FAAH Assay Buffer
-
10 µL of diluted FAAH enzyme
-
10 µL of this compound solution (or vehicle control)
-
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the FAAH substrate to each well.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm for 30 minutes at 37°C.[4][5]
-
Calculate the initial reaction rates (V0) from the linear portion of the fluorescence curves.
-
Determine the percent inhibition for each this compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Quantification of Anandamide Levels in Biological Samples
This protocol outlines the quantification of anandamide in tissues or cells following treatment with this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Biological sample (e.g., brain tissue, cell lysate)
-
Internal standard (e.g., anandamide-d4)
-
Extraction solvent (e.g., ethyl acetate (B1210297) or acetonitrile)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Homogenize tissue or lyse cells in a suitable buffer.
-
Add the internal standard to the homogenate/lysate.
-
Perform liquid-liquid extraction by adding the extraction solvent, vortexing, and centrifuging to separate the organic and aqueous phases.
-
Collect the organic phase containing the lipids and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.[1][6]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate anandamide from other lipids using a C18 reverse-phase column with a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and methanol).[1]
-
Detect and quantify anandamide and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of anandamide.
-
Determine the concentration of anandamide in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[6]
-
Experimental Workflow for Evaluating this compound In Vivo
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of this compound.
Cellular Signaling Assays
Inhibition of FAAH by this compound leads to an accumulation of anandamide, which can then modulate downstream signaling pathways. Here are protocols to assess the effects of this compound on two key signaling molecules: cyclic AMP (cAMP) and extracellular signal-regulated kinase (ERK).
a) cAMP Assay:
Materials:
-
Cell line expressing CB1 or CB2 receptors
-
Forskolin (B1673556) (adenylyl cyclase activator)
-
This compound
-
cAMP assay kit (e.g., ELISA-based)
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat cells with this compound or vehicle for a specified time.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Determine the effect of this compound on forskolin-stimulated cAMP levels. A decrease in cAMP is expected upon anandamide-mediated activation of Gi/o-coupled CB receptors.
b) ERK Phosphorylation Assay (Western Blot):
Materials:
-
Cell line of interest
-
This compound
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Culture and serum-starve cells.
-
Treat cells with this compound or vehicle for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ERK1/2 and total-ERK1/2.
-
Incubate with an HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities and express the results as the ratio of phosphorylated ERK to total ERK. An increase in this ratio would indicate activation of the ERK pathway.
Conclusion
This compound is a powerful and selective pharmacological tool for elucidating the role of anandamide in health and disease. Its ability to reversibly inhibit FAAH allows for the controlled elevation of endogenous anandamide levels, enabling detailed studies of its metabolism and downstream signaling. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their investigations of the endocannabinoid system. The continued use of such precise molecular probes will undoubtedly lead to a deeper understanding of anandamide's physiological functions and the development of novel therapeutic strategies.
References
- 1. Simultaneous Assessment of Serum Levels and Pharmacologic Effects of Cannabinoids on Endocannabinoids and N-Acylethanolamines by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TC-F 2 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to TC-F2: Discovery and Synthesis
Introduction
The designation "TC-F2" does not correspond to a known, publicly documented chemical compound in the scientific literature. Searches for "this compound" in chemical and biological databases have not yielded a specific molecule. The information presented in this guide is based on a hypothetical framework, drawing parallels from related, well-understood areas of chemical synthesis and biological signaling to construct a plausible scenario for the discovery and development of a compound that might be designated this compound. This document is intended for researchers, scientists, and drug development professionals as a conceptual guide to the potential processes involved in such a discovery.
Given the lack of specific information, we will hypothesize that "this compound" is a novel synthetic compound designed to interact with a specific biological pathway. For the purposes of this guide, we will assume this compound is a modulator of a hypothetical "TC" receptor, and that its discovery stemmed from research into F2-isoprostanes, which are isomers of prostaglandin (B15479496) F2α and are known markers of oxidative stress.
1. Discovery of a Novel Target and Lead Compound
The journey to identifying a compound like this compound would likely begin with the elucidation of a new biological target. Let us postulate the discovery of the "Thromboxane-Cognate Receptor 2" (TC-R2), a G-protein coupled receptor found to be overexpressed in certain inflammatory conditions.
Experimental Workflow for Target Identification
The workflow for identifying and validating a new therapeutic target like TC-R2 would involve several key stages:
Figure 1: A simplified workflow for the identification and validation of a novel therapeutic target leading to the discovery of a lead compound.
2. Synthesis of this compound
Following the identification of a lead compound from high-throughput screening, a medicinal chemistry campaign would be initiated to synthesize analogs with improved potency, selectivity, and pharmacokinetic properties. We will propose a plausible synthetic route for our hypothetical this compound, assuming it possesses a core structure amenable to established synthetic methodologies.
Hypothetical Synthetic Pathway for this compound
Let us assume this compound is a complex molecule requiring a multi-step synthesis. The following diagram illustrates a conceptual synthetic pathway.
Figure 2: A conceptual multi-step synthesis of the hypothetical compound this compound from starting materials A and B.
Experimental Protocol: Hypothetical Synthesis of this compound
Step 1: Synthesis of Intermediate 1 (Coupling Reaction) To a solution of Starting Material A (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an argon atmosphere is added n-butyllithium (1.1 eq) at -78 °C. After stirring for 30 minutes, a solution of Starting Material B (1.2 eq) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated ammonium (B1175870) chloride solution and extracted with ethyl acetate (B1210297). The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield Intermediate 1.
Step 2: Synthesis of Intermediate 2 (Cyclization) Intermediate 1 (1.0 eq) is dissolved in toluene, and a catalytic amount of a Lewis acid (e.g., titanium tetrachloride) is added. The mixture is heated to reflux for 6 hours. After cooling to room temperature, the reaction is quenched with water and extracted with dichloromethane (B109758). The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. Purification by flash chromatography affords Intermediate 2.
Step 3: Synthesis of Intermediate 3 (Functional Group Interconversion) Intermediate 2 (1.0 eq) is dissolved in a 1:1 mixture of THF and water. A reducing agent, such as sodium borohydride (B1222165) (3.0 eq), is added portion-wise at 0 °C. The reaction is stirred at room temperature for 4 hours. The solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water. The organic layer is dried and concentrated to give Intermediate 3, which is used in the next step without further purification.
Step 4: Synthesis of this compound (Final Modification) To a solution of Intermediate 3 (1.0 eq) in dichloromethane is added triethylamine (B128534) (2.0 eq) followed by the dropwise addition of an acyl chloride (1.5 eq) at 0 °C. The reaction is stirred at room temperature for 18 hours. The reaction mixture is washed with 1M HCl, saturated sodium bicarbonate, and brine. The organic layer is dried, filtered, and concentrated. The final compound, this compound, is purified by preparative high-performance liquid chromatography (HPLC).
3. Biological Activity and Mechanism of Action
Once synthesized, this compound would be subjected to a battery of in vitro and in vivo assays to characterize its biological activity and elucidate its mechanism of action.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound.
| Assay Type | Parameter | Value |
| In Vitro Potency | ||
| TC-R2 Binding Assay | Ki | 15 nM |
| Functional Antagonism | IC50 | 50 nM |
| In Vitro Selectivity | ||
| Receptor Panel (100 targets) | % Inhibition @ 1µM | < 20% for all off-targets |
| In Vivo Efficacy | ||
| Animal Model of Inflammation | ED50 | 5 mg/kg |
| Pharmacokinetics (Rat) | ||
| Bioavailability (Oral) | F% | 45% |
| Half-life (t1/2) | hours | 6.8 |
Signaling Pathway of TC-R2 and Point of Intervention by this compound
The hypothetical TC-R2 is a Gq-coupled GPCR. Upon activation by its endogenous ligand, it initiates a signaling cascade leading to the activation of downstream effectors. This compound is hypothesized to be a competitive antagonist at this receptor.
Structural Analysis of TC-F2 Binding to Fatty Acid Amide Hydrolase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide (B1667382). Inhibition of FAAH has emerged as a promising therapeutic strategy for the management of pain, anxiety, and inflammatory disorders. TC-F2 is a potent, reversible, and noncovalent inhibitor of FAAH, offering a promising avenue for therapeutic development. This technical guide provides an in-depth analysis of the structural basis of this compound binding to FAAH, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Analysis of this compound Binding to FAAH
The inhibitory potency of this compound against human and rat FAAH has been determined through whole-cell assays. The half-maximal inhibitory concentration (IC50) values demonstrate the high affinity of this compound for FAAH.
| Parameter | Human FAAH | Rat FAAH | Reference |
| IC50 | 28 nM | 100 nM | [1] |
Structural Insights from X-ray Crystallography
The three-dimensional structure of rat FAAH in complex with a close analog of this compound (a ketobenzimidazole derivative) has been solved by X-ray crystallography, providing critical insights into the noncovalent binding mode of this class of inhibitors. The structure is available in the Protein Data Bank under the accession code 3QJ8 .[1]
Analysis of the co-crystal structure reveals that the inhibitor binds within the active site of FAAH. The binding is characterized by extensive shape complementarity and numerous hydrophobic interactions, rather than covalent modification of the catalytic serine (Ser241) residue, which is a common mechanism for many FAAH inhibitors.[1] This noncovalent interaction is a key feature of this compound and its analogs, potentially contributing to a more favorable safety profile.
Experimental Protocols
This section details the methodologies for key experiments involved in the structural and functional characterization of this compound binding to FAAH.
Recombinant FAAH Expression and Purification for Crystallography
Objective: To produce a soluble, truncated form of rat FAAH suitable for crystallization.
Protocol:
-
Gene Construction: The gene encoding rat FAAH (residues 32-579, with the N-terminal transmembrane domain removed) is cloned into an E. coli expression vector (e.g., pET-28a) containing an N-terminal hexahistidine (His6) tag for affinity purification.
-
Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 18-20°C) overnight to enhance protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM phenylmethylsulfonyl fluoride (B91410) (PMSF)) and lysed by sonication on ice. The lysate is then clarified by ultracentrifugation to remove cell debris.
-
Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove nonspecifically bound proteins. The His6-tagged FAAH is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Size-Exclusion Chromatography: For further purification and to ensure a homogenous protein sample for crystallization, the eluted protein is subjected to size-exclusion chromatography using a column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Fractions containing pure, monomeric FAAH are collected and concentrated. Protein purity is assessed by SDS-PAGE.
X-ray Crystallography of the FAAH-Inhibitor Complex
Objective: To determine the three-dimensional structure of FAAH in complex with a noncovalent inhibitor.
Protocol:
-
Complex Formation: The purified, concentrated FAAH is incubated with a molar excess (e.g., 5-fold) of the inhibitor (e.g., this compound analog) for a sufficient time to ensure complex formation.
-
Crystallization: The FAAH-inhibitor complex is subjected to crystallization screening using various techniques such as sitting-drop or hanging-drop vapor diffusion. A range of commercially available or custom-made crystallization screens are tested at different temperatures. For the 3QJ8 structure, the crystallization conditions were not explicitly detailed in the primary publication, but typical conditions involve mixing the protein-ligand solution with a precipitant solution and allowing vapor diffusion against a reservoir of the precipitant.
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The structure is solved by molecular replacement using a previously determined FAAH structure as a search model. The model is then refined using crystallographic software, and the inhibitor is built into the electron density map. The final structure is validated for its geometric quality. For the 3QJ8 structure, the resolution was 2.90 Å.[1]
Whole-Cell FAAH Inhibition Assay
Objective: To determine the potency of this compound in a cellular context.
Protocol:
-
Cell Culture: Human (e.g., T84) or rat (e.g., RBL-2H3) cells endogenously expressing FAAH are cultured under standard conditions.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound for a defined period.
-
FAAH Activity Measurement: The activity of FAAH is measured by adding a radiolabeled substrate, such as [³H]anandamide. The hydrolysis of [³H]anandamide by FAAH releases [³H]ethanolamine.
-
Separation and Quantification: The reaction is stopped, and the aqueous [³H]ethanolamine is separated from the unreacted lipid substrate by liquid-liquid extraction. The radioactivity in the aqueous phase is then quantified by scintillation counting.
-
Data Analysis: The percentage of FAAH inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.
Fluorescence Polarization Binding Assay
Objective: To quantitatively measure the binding affinity of this compound to FAAH in a solution-based assay.
Protocol:
-
Reagents and Buffers:
-
Purified recombinant FAAH.
-
A fluorescently labeled ligand (tracer) that binds to the FAAH active site. The choice of fluorophore is critical for assay performance.[2]
-
This compound or other unlabeled competitor ligands.
-
Assay buffer (e.g., phosphate-buffered saline with a small amount of non-ionic detergent to prevent aggregation).
-
-
Assay Setup: The assay is typically performed in a microplate format (e.g., 96- or 384-well black plates).
-
Competition Binding: A fixed concentration of FAAH and the fluorescent tracer are incubated with a serial dilution of this compound. The concentration of the tracer should be at or below its dissociation constant (Kd) for FAAH.
-
Incubation: The plate is incubated at room temperature for a sufficient time to reach binding equilibrium.
-
Fluorescence Polarization Measurement: The fluorescence polarization is measured using a plate reader equipped with polarizing filters. The instrument measures the intensity of emitted light parallel and perpendicular to the plane of polarized excitation light.
-
Data Analysis: As the concentration of this compound increases, it displaces the fluorescent tracer from the FAAH binding site, leading to a decrease in the fluorescence polarization signal. The data are plotted as fluorescence polarization versus the logarithm of the competitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
Visualizations
FAAH Signaling Pathway
The following diagram illustrates the role of FAAH in the endocannabinoid signaling pathway and the mechanism of its inhibition.
Caption: FAAH terminates anandamide signaling by hydrolysis.
Experimental Workflow for FAAH Inhibitor Screening
This diagram outlines the typical workflow for identifying and characterizing FAAH inhibitors.
Caption: Workflow for FAAH inhibitor discovery and development.
Logical Relationship of Noncovalent Inhibition
This diagram illustrates the principle of noncovalent, reversible inhibition of FAAH by this compound.
Caption: Reversible, noncovalent inhibition of FAAH by this compound.
References
Methodological & Application
Application Notes and Protocols: TC-F2 for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-F2 is a potent, reversible, and selective inhibitor of fatty acid amide hydrolase (FAAH).[1] Its efficacy and selectivity make it a valuable tool for in vitro studies investigating the role of FAAH in various physiological and pathological processes. This document provides detailed protocols for the proper dissolution and preparation of this compound for use in in vitro assays, ensuring reliable and reproducible experimental outcomes.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Reference |
| Molecular Weight | 439.51 g/mol | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility in DMSO | 100 mM (43.95 mg/mL) | [1] |
| Storage | Room Temperature (RT) | [1] |
| IC₅₀ (human FAAH) | 28 nM | [1] |
| IC₅₀ (rat FAAH) | 100 nM | [1] |
| Selectivity | >20 µM for CB₁, CB₂, and TRPV1 | [1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for serial dilutions in in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Microcentrifuge tubes
-
Pipettes and sterile pipette tips
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need 0.43951 mg of this compound.
-
Calculation: (10 mmol/L) * (1 L/1000 mL) * (1 mL) * (439.51 g/mol ) * (1000 mg/g) = 0.43951 mg.
-
-
Weigh the this compound powder:
-
Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the tube thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
-
Storage:
-
Store the 10 mM stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. For short-term use, the solution can be stored at 4°C for a few days, protected from light.
-
Preparation of Working Solutions for In Vitro Assays
This protocol outlines the serial dilution of the 10 mM stock solution to prepare working concentrations for treating cells or for use in enzymatic assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium or assay buffer
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile pipette tips
Procedure:
-
Determine the final desired concentrations:
-
Decide on the range of this compound concentrations you want to test in your assay (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
-
Perform serial dilutions:
-
Prepare intermediate dilutions of the 10 mM stock solution in DMSO if necessary.
-
For the final working solutions, dilute the stock or intermediate solutions in the appropriate cell culture medium or assay buffer.
-
Important: Ensure that the final concentration of DMSO in the assay does not exceed a level that affects the experimental system (typically ≤ 0.1%). Prepare a vehicle control with the same final concentration of DMSO.
-
-
Example Dilution Series (for a final volume of 1 mL):
-
To prepare a 10 µM working solution: Add 1 µL of the 10 mM stock solution to 999 µL of medium/buffer.
-
To prepare a 1 µM working solution: Add 0.1 µL of the 10 mM stock solution to 999.9 µL of medium/buffer, or prepare an intermediate 100 µM solution and dilute further.
-
-
Application to the assay:
-
Add the prepared working solutions to your cells or enzymatic reaction and proceed with your experimental protocol.
-
Visualizations
Experimental Workflow for this compound Preparation
The following diagram illustrates the workflow for dissolving and preparing this compound for in vitro assays.
Caption: Workflow for this compound stock and working solution preparation.
Signaling Interaction of this compound
The following diagram illustrates the direct inhibitory action of this compound on its target, FAAH.
Caption: this compound directly inhibits the FAAH enzyme.
References
Application Notes and Protocols for TC-F2 (using Prostaglandin F2α Analogs as a Proxy) in In Vivo Mouse Studies
Disclaimer: The compound "TC-F2" is not a recognized standard nomenclature in publicly available scientific literature. Therefore, these application notes and protocols are based on data for Prostaglandin F2α (PGF2α) and its synthetic analogs, which are presumed to be structurally or functionally related to this compound. Researchers should independently verify the identity of this compound and adjust these protocols accordingly. The provided dosages are for reference and should be optimized for specific experimental conditions.
Introduction
Prostaglandin F2α (PGF2α) and its analogs are potent bioactive lipids that mediate a wide range of physiological effects by acting on the PGF2α receptor (FP receptor). These effects include smooth muscle contraction, luteolysis, and modulation of inflammatory responses. In preclinical research, PGF2α analogs are utilized in various mouse models to study reproductive biology, glaucoma, and other conditions. This document provides recommended dosage guidelines and detailed protocols for the in vivo administration of PGF2α analogs to mice, based on available literature.
Data Presentation: Recommended Dosages of PGF2α Analogs in Mice
The following table summarizes dosages of PGF2α analogs used in in vivo studies in mice. It is crucial to note that the optimal dose of this compound may vary depending on the specific research question, the mouse strain, and the desired biological endpoint.
| Compound | Application | Dosage | Administration Route | Mouse Strain | Reference |
| Latanoprost (B1674536) | Reduction of Intraocular Pressure | 2 µL of 0.0025% or 0.01% solution | Topical (ocular) | NIH Swiss | [1] |
| Latanoprost | Reduction of Intraocular Pressure | Single dose (unspecified volume) | Topical (ocular) | C57BL/6 | [2] |
| Cloprostenol | Oestrus Synchronization | Two doses of 0.5 µg | Intraperitoneal (IP) | Not Specified | [3] |
| R-cloprostenol | Acute Toxicity | LD50: ~350 mg/kg | Intramuscular (IM) | Not Specified | [4] |
Experimental Protocols
Preparation of Dosing Solutions
The solubility of PGF2α analogs can vary. It is essential to consult the manufacturer's instructions for the specific compound being used. A general protocol for preparing a dosing solution is as follows:
-
Vehicle Selection: Common vehicles for PGF2α analogs include phosphate-buffered saline (PBS), saline (0.9% NaCl), or solutions containing solubilizing agents like DMSO, PEG300, and Tween 80. For topical ocular administration, a sterile ophthalmic solution is required.
-
Stock Solution Preparation:
-
If the compound is a powder, weigh the required amount in a sterile microfuge tube.
-
Add the appropriate vehicle to achieve the desired stock concentration.
-
Vortex or sonicate until the compound is fully dissolved. For some compounds, gentle heating may be necessary.
-
-
Working Solution Preparation:
-
Dilute the stock solution with the appropriate vehicle to the final desired concentration for injection.
-
Ensure the final concentration of any solubilizing agents (e.g., DMSO) is well-tolerated by the animals (typically <10% for IP injections in normal mice).
-
-
Sterilization: If administering via a parenteral route, filter-sterilize the final dosing solution through a 0.22 µm syringe filter into a sterile vial.
Administration Routes in Mice
Proper handling and restraint of the mice are crucial for accurate and safe administration. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Restraint: Gently restrain the mouse by scruffing the neck and back skin to expose the abdomen.
-
Injection Site: Tilt the mouse slightly head-down. The injection should be made into the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Injection: Use a 25-27 gauge needle. Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity. Aspirate briefly to ensure no fluid (urine or blood) is drawn back, then slowly inject the solution. The maximum recommended injection volume for an adult mouse is typically < 2-3 mL.
-
Restraint: Scruff the mouse firmly to create a "tent" of skin over the shoulders.
-
Injection Site: The loose skin between the shoulder blades is the most common site for SC injections.
-
Injection: Use a 25-27 gauge needle. Insert the needle into the base of the skin tent and aspirate briefly before injecting the solution.
-
Restraint: Place the mouse in a suitable restraint device that allows access to the tail. Warming the tail with a heat lamp or warm water can help dilate the veins.
-
Injection Site: The lateral tail veins are used for IV injections.
-
Injection: Use a 27-30 gauge needle. Insert the needle bevel-up into the vein and inject the solution slowly. Successful injection will be indicated by the absence of a subcutaneous bleb. The recommended maximum bolus volume is < 0.2 mL for an adult mouse.
-
Restraint: Gently restrain the mouse.
-
Administration: Using a calibrated micropipette, carefully dispense a small volume (e.g., 2 µL) of the ophthalmic solution onto the cornea of the eye, avoiding contact with the pipette tip.
Visualization of Signaling Pathways and Workflows
PGF2α Signaling Pathway
PGF2α binds to its G-protein coupled receptor (FP receptor), which primarily couples to Gq to activate downstream signaling cascades.
Caption: PGF2α/TC-F2 signaling pathway.
Experimental Workflow for an In Vivo Mouse Study
This diagram outlines a typical workflow for an in vivo study in mice involving the administration of this compound.
Caption: General workflow for an in vivo mouse study.
References
Application Notes and Protocols for the Modulation of TCF-Family Transcription Factors in Primary Neuron Cultures
Introduction
The query "TC-F2" in the context of primary neuron cultures most likely refers to the T-Cell Factor (TCF) family of transcription factors, which are the primary downstream effectors of the canonical Wnt/β-catenin signaling pathway . This pathway is crucial for a multitude of processes in the developing and adult nervous system, including neurogenesis, neuronal differentiation, axon guidance, and synapse formation.[1][2][3] Modulation of TCF activity in primary neuron cultures, therefore, provides a powerful tool for investigating fundamental aspects of neuronal biology and for screening potential therapeutic compounds for neurological disorders.
An alternative, though less likely, interpretation of "this compound" could be a typographical error for Prostaglandin (B15479496) F2α (PGF2α). PGF2α is a bioactive lipid that has been shown to have effects on neuronal function, although its role is less extensively characterized in the context of neuroprotection and neurite outgrowth compared to the Wnt/TCF pathway.[4] This document will primarily focus on the modulation of the Wnt/TCF signaling pathway and will also briefly cover the reported effects of PGF2α.
I. Application Notes: Modulating Wnt/TCF Signaling in Primary Neurons
The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand (e.g., Wnt3a) to a Frizzled (Fz) receptor and its co-receptor LRP5/6.[2][3] This leads to the inhibition of a "destruction complex," which normally phosphorylates β-catenin, targeting it for degradation.[5] Stabilized β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it binds to TCF/LEF (Lymphoid Enhancer-binding Factor) transcription factors to regulate the expression of target genes involved in various cellular processes.[2][6]
Neuroprotection
The Wnt/TCF pathway plays a significant role in promoting neuronal survival. Activation of this pathway has been shown to be neuroprotective against various insults, including oxidative stress and ischemia.[7] In primary hippocampal and cortical neurons, activation of Wnt signaling, for instance through the application of Wnt1 or Wnt3a, can protect against cell death induced by oxygen-glucose deprivation (OGD), an in vitro model for ischemic stroke.[7][8][9] This neuroprotective effect can be reversed by Wnt pathway inhibitors, such as Dickkopf-1 (Dkk1) or XAV-939, confirming the pathway's involvement.[8][9]
Quantitative Data on Wnt-mediated Neuroprotection
| Treatment | Model System | Outcome Measure | Result |
| Wnt3a overexpression | Primary cortical neurons (OGD) | Cell Viability (MTT) | Significant increase in cell viability compared to control.[8][9] |
| Recombinant Wnt3a (1 ng/25 µL) | Primary cortical neurons (OGD) | Cell Viability (MTT) | Increased neuronal cell viability.[8][9] |
| Wnt3a (100 ng/mL) + OGD | Primary hippocampal neurons | Neuronal Survival | ~70% survival.[7] |
| Wnt3a + XAV-939 (Wnt inhibitor) | Primary cortical neurons (OGD) | Cell Viability (MTT) | Reversal of Wnt3a-mediated neuroprotection.[8][9] |
| Wnt1 (100 ng/ml) + DKK-1 (0.5 µg/ml) | Primary hippocampal neurons (OGD) | Neuronal Survival | Negated the protective effects of Wnt1.[10] |
Neurite Outgrowth and Neuronal Polarity
Wnt/TCF signaling is a key regulator of neuronal morphogenesis, including neurite outgrowth and the establishment of neuronal polarity.[1][11] The first evidence of Wnt-stimulated neurite outgrowth was observed in cultured mouse cerebellar granule cells treated with Wnt-7a.[1] In cultured hippocampal neurons, Wnt3a has been shown to accumulate in one of the neurites of unpolarized cells, determining axon positioning and promoting axonal growth.[11] This process involves the local activation of the canonical Wnt pathway, leading to the inhibition of GSK3β and subsequent microtubule remodeling.[11] The effects on neurite outgrowth can be quantified by measuring parameters such as total neurite length, number of branch points, and dendritic arborization.[12]
Quantitative Data on Wnt-mediated Neurite Outgrowth
| Treatment | Model System | Outcome Measure | Result |
| Wnt3a treatment | Cultured hippocampal neurons | Axon formation | Rescues axon formation in Iwp-2 (Wnt secretion inhibitor)-treated neurons.[11] |
| Dkk1 (Lrp6 antagonist) treatment | Cultured hippocampal neurons | Neuronal Polarity | Loss of Tau specificity and mislocalization to MAP2-positive neurites.[11] |
| Wnt5a treatment | Cultured hippocampal neurons | Dendrite formation | Induces longer dendrites and more complex dendritic branches.[3] |
Synaptic Plasticity and Function
The Wnt/TCF pathway is also implicated in the formation, maturation, and plasticity of synapses.[3][5][13] Wnt ligands can be released in an activity-dependent manner, suggesting a role in modulating synaptic function in response to neuronal activity.[5][13] For example, Wnt7a can promote the assembly of the presynaptic terminal by inhibiting GSK-3β, which in turn stimulates the recruitment of synaptic vesicles.[5] Postsynaptically, Wnt5a has been shown to increase the clustering of PSD-95, a key scaffolding protein in the postsynaptic density, through the non-canonical JNK pathway.[3][6] Activation of the Wnt/β-catenin pathway can lead to the transcriptional activation of genes related to synaptic plasticity.[13]
Reported Effects of Wnt Signaling on Synaptic Parameters
| Wnt Ligand | Effect | Signaling Pathway |
| Wnt7a | Promotes presynaptic terminal assembly.[5] | Canonical (GSK-3β inhibition) |
| Wnt7a | Increases density and maturity of dendritic spines.[3] | CaMKII-dependent |
| Wnt5a | Increases clustering of postsynaptic PSD-95.[3][6] | Non-canonical (JNK) |
| Wnt5a | Induces an increase of calcium in synaptic puncta.[3][6] | Non-canonical (Wnt/Ca2+) |
II. Application Notes: Effects of Prostaglandin F2α (PGF2α) in Primary Neurons
PGF2α is a product of cyclooxygenase-2 (COX-2) activity. In the context of neuronal injury, increased COX-2 activity and the subsequent production of prostaglandins (B1171923), including PGF2α, have been shown to exacerbate hypoxic neuronal injury in neuron-enriched primary cultures.[4] The addition of PGF2α to the culture medium was found to worsen cell death following anoxia.[4] The effects of PGF2α on neurite outgrowth are less clear, with some studies suggesting it is involved in signaling pathways that could influence neuronal morphology, but direct, quantitative data on PGF2α-induced neurite outgrowth in primary neurons is limited.
Quantitative Data on PGF2α Effects on Neurons
| Treatment | Model System | Outcome Measure | Result |
| PGF2α | Neuron-enriched primary cultures (hypoxia) | Cell Death | Exacerbated hypoxic neuronal injury.[4] |
| PGE2 | Differentiating NE4C cells | Neurite Length | On day 12, neurites of PGE2-treated cells were 31.82 µm long, significantly longer than controls (21.15 µm).[14] |
Note: Data for PGE2 is included for comparison as it is a closely related prostaglandin and has been studied more extensively for its effects on neurite outgrowth.
III. Diagrams
Signaling Pathway
Caption: Canonical Wnt/β-catenin/TCF Signaling Pathway.
Experimental Workflows
Caption: General Workflow for Primary Neuron Culture.
Caption: Neuroprotection Assay (OGD Model) Workflow.
Caption: Neurite Outgrowth Assay Workflow.
IV. Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol is adapted from methods for culturing primary neurons from embryonic rodents.[15][16]
Materials:
-
Timed-pregnant rat (Embryonic day 18, E18)
-
Poly-D-lysine coated culture plates/coverslips
-
Hibernate-A medium (for dissection)
-
Papain dissociation system
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
-
Sterile dissection tools, conical tubes, and pipettes
Procedure:
-
Preparation: Coat culture vessels with Poly-D-lysine (50 µg/mL) overnight at 37°C.[17] Wash three times with sterile water and allow to dry before use.
-
Dissection: a. Euthanize the pregnant rat according to approved institutional protocols. b. Surgically remove the uterine horn and place it in a sterile dish containing ice-cold Hibernate-A medium. c. Remove the E18 embryos and decapitate. d. Under a dissecting microscope, dissect the cerebral cortices from the embryonic brains in fresh, ice-cold Hibernate-A medium.
-
Dissociation: a. Transfer the cortical tissue to a tube containing a papain solution and incubate at 37°C for 15-30 minutes with gentle agitation every 5 minutes.[15] b. Stop the enzymatic digestion by adding a papain inhibitor solution. c. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Plating: a. Determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion. b. Plate the neurons at the desired density (e.g., 1.5 x 10^5 cells/cm² for neuroprotection assays, lower for neurite outgrowth analysis) in pre-warmed Neurobasal complete medium.
-
Maintenance: a. Incubate the cultures at 37°C in a humidified 5% CO2 incubator. b. Perform a half-medium change every 3-4 days. Neurons will be mature and suitable for experiments between 7 and 14 days in vitro (DIV).
Protocol 2: Modulation of Wnt/TCF Signaling
Materials:
-
Mature primary neuron cultures (DIV 7-14)
-
Recombinant Wnt3a protein (activator)
-
GSK-3β inhibitors (e.g., LiCl, CHIR99021) (activators)
-
Wnt pathway inhibitors (e.g., Dkk1, XAV-939)
-
Vehicle control (e.g., PBS or DMSO)
Procedure:
-
Prepare stock solutions of the modulators at the desired concentrations.
-
For activation of the pathway, add recombinant Wnt3a (e.g., 100 ng/mL) or a GSK-3β inhibitor to the culture medium.[7][18]
-
For inhibition of the pathway, add Dkk1 (e.g., 0.5 µg/mL) or XAV-939 (e.g., 10 µM) to the culture medium.[8][10]
-
For experiments involving both activation and inhibition, the inhibitor is typically added 30-60 minutes prior to the addition of the activator.
-
Always include a vehicle-treated control group to account for any effects of the solvent.
-
Incubate the neurons with the modulators for the duration of the experiment (this can range from hours for signaling studies to days for survival or outgrowth assays).
Protocol 3: Neuroprotection Assay via Oxygen-Glucose Deprivation (OGD)
This protocol simulates ischemic conditions in vitro.[8]
Materials:
-
Mature primary neuron cultures (DIV 12-13)
-
Glucose-free physiological buffer solution (e.g., 120 mM NaCl, 25 mM Tris-HCl, 5.4 mM KCl, 1.8 mM CaCl2, pH 7.4)
-
Hypoxia chamber (0.2% O2, 5% CO2, balanced with N2)
-
MTT assay kit or other viability assay reagents
Procedure:
-
Select mature primary neuron cultures for the experiment.
-
If applicable, pre-treat the neurons with Wnt modulators as described in Protocol 2.
-
To initiate OGD, replace the normal culture medium with pre-warmed, glucose-free buffer.[8]
-
Place the cultures in a calibrated hypoxia chamber for a duration of 3 hours at 37°C.[8][9]
-
To simulate reperfusion, remove the cultures from the hypoxia chamber, aspirate the OGD buffer, and replace it with their original, pre-conditioned normal culture medium.
-
Return the cultures to the standard incubator (37°C, 5% CO2).
-
After 24 hours of reperfusion, assess neuronal viability using a standard method like the MTT assay, which measures mitochondrial activity.[8][9]
Protocol 4: Neurite Outgrowth Assay and Quantification
This protocol is used to assess the effects of Wnt/TCF modulation on neuronal morphology.[12][19]
Materials:
-
Primary neuron cultures plated at low density on coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization/blocking solution (e.g., PBS with 0.1% Triton X-100 and 5% goat serum)
-
Primary antibody against a neuronal marker (e.g., anti-MAP2 or anti-β-III Tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope and image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin)
Procedure:
-
Plate neurons at a low density to allow for clear visualization of individual neurites.
-
Treat the cultures with Wnt modulators (Protocol 2) for a period of 48-72 hours.
-
Fix the neurons with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize and block the cells for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS and mount the coverslips onto slides using mounting medium containing DAPI.
-
Quantification: a. Acquire images using a fluorescence microscope. b. Use image analysis software to trace the neurites of individual neurons.[12] c. Quantify parameters such as the total length of neurites per neuron, the number of primary neurites, and the number of branch points.[12][20]
References
- 1. Wnt signaling and neurite outgrowth: Insights and questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt Signaling Regulates Neuronal Differentiation of Cortical Intermediate Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | WNT signaling in neuronal maturation and synaptogenesis [frontiersin.org]
- 4. Neuronal cyclooxygenase-2 activity and prostaglandins PGE2, PGD2, and PGF2 alpha exacerbate hypoxic neuronal injury in neuron-enriched primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wnt signaling during synaptic development and plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Wnts in adult brain: from synaptic plasticity to cognitive deficiencies [frontiersin.org]
- 7. Wnt1 neuroprotection translates into improved neurological function during oxidant stress and cerebral ischemia through AKT1 and mitochondrial apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective and regenerative roles of intranasal Wnt-3a administration after focal ischemic stroke in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Wnt Signaling Directs Neuronal Polarity and Axonal Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. Synaptic activity-regulated Wnt signaling in synaptic plasticity, glial function and chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prostaglandin E2 Increases Neurite Length and the Formation of Axonal Loops, and Regulates Cone Turning in Differentiating NE4C Cells Via PKA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 16. cdn.stemcell.com [cdn.stemcell.com]
- 17. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Usefulness of the measurement of neurite outgrowth of primary sensory neurons to study cancer-related painful complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Note and Protocol for Assessing FAAH Inhibition with TC-F2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (B1667382) (AEA) and other fatty acid amides.[1][2][3][4] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling activity.[1][5][6] Inhibition of FAAH is a promising therapeutic strategy for enhancing endocannabinoid signaling, which can be beneficial for various neurological and inflammatory disorders.[1][7] TC-F2 is a potent, reversible, and selective noncovalent inhibitor of FAAH.[8] This document provides a detailed protocol for an in vitro fluorescence-based assay to determine the inhibitory potential of this compound on FAAH activity.
Principle of the Assay
The in vitro FAAH inhibition assay described here is a fluorometric method that measures the enzymatic activity of FAAH. The enzyme hydrolyzes a non-fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), to produce the highly fluorescent product 7-amino-4-methylcoumarin (B1665955) (AMC).[2][3] The rate of the increase in fluorescence is directly proportional to the FAAH activity. In the presence of an inhibitor like this compound, the rate of substrate hydrolysis decreases, leading to a reduction in the fluorescence signal. The potency of the inhibitor is quantified by determining its half-maximal inhibitory concentration (IC50).[3]
Quantitative Data Summary
The following table summarizes the key inhibitory parameters for this compound against Fatty Acid Amide Hydrolase.
| Compound | Target Species | IC50 (nM) | Inhibition Type | Selectivity |
| This compound | Human FAAH | 28 | Reversible, Noncovalent | >20 µM for CB1, CB2, and TRPV1 |
| This compound | Rat FAAH | 100 | Reversible, Noncovalent | >20 µM for CB1, CB2, and TRPV1 |
Table 1: Inhibitory activity of this compound against FAAH. Data sourced from R&D Systems and Tocris Bioscience.[8]
Experimental Protocols
Materials and Reagents
-
Recombinant human or rat FAAH[9]
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[9]
-
This compound (Soluble to 100 mM in DMSO)[8]
-
FAAH Substrate: N-arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) or similar fluorogenic substrate[9]
-
Positive Control Inhibitor (e.g., URB597)[9]
-
96-well black microplate[9]
-
Fluorescence plate reader with excitation at ~360 nm and emission at ~465 nm[9]
-
DMSO (for dissolving compounds)
Procedure
1. Preparation of Reagents: a. Prepare a working solution of the FAAH enzyme in pre-chilled FAAH Assay Buffer. b. Prepare serial dilutions of this compound and the positive control inhibitor in DMSO, and then dilute further in FAAH Assay Buffer. c. Prepare the FAAH substrate solution in a suitable solvent as per the manufacturer's instructions.
2. Assay Protocol: a. To each well of the 96-well plate, add the following in order: i. FAAH Assay Buffer ii. Test compound (this compound) or vehicle control (DMSO) iii. FAAH enzyme solution b. Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow for the inhibitor to interact with the enzyme.[9] c. Initiate the enzymatic reaction by adding the FAAH substrate solution to each well. d. Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.[9] e. Continue to measure the fluorescence kinetically for 10-60 minutes at 37°C.
3. Data Analysis: a. Calculate the rate of reaction (increase in fluorescence per unit time) for each concentration of this compound. b. Plot the reaction rate against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve.
Visualizations
Caption: FAAH signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the FAAH inhibition assay.
References
- 1. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
- 8. TC-F 2 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting TC-F2 Stability in Solution
Disclaimer: Information regarding a specific compound designated "TC-F2" is not publicly available. Therefore, this technical support center provides a generalized framework for addressing common stability issues of small molecule compounds in solution, using "this compound" as a representative example. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of small molecule compounds during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has become cloudy and a precipitate has formed. What is the likely cause and how can I resolve this?
A1: Precipitation of a compound, such as this compound, from a solution is a common issue that can arise from several factors, primarily related to its solubility limits being exceeded.[1]
-
Antisolvent Precipitation: This often occurs when a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer. The rapid change in the solvent environment from organic to aqueous can cause the compound to "crash out" of the solution.[1] To mitigate this, try a stepwise serial dilution, which allows for a more gradual change in the solvent composition.[1]
-
pH-Dependent Solubility: The solubility of many compounds is dependent on the pH of the solution. If this compound is a weak acid or base, its solubility can be significantly influenced by the pH of your buffer.[2][3] For instance, a weakly acidic drug will typically be more soluble in basic environments where it can be ionized.[4] Consider evaluating the solubility of this compound across a range of pH values to identify the optimal pH for your experiments.
-
Temperature Effects: Temperature can also affect solubility. While warming a solution can sometimes help to redissolve a precipitate, it's important to ensure that the elevated temperature does not lead to degradation of the compound.[5] Always use pre-warmed media (e.g., 37°C) for dilutions in cell-based assays to minimize temperature-induced precipitation.[5]
Q2: I'm observing a progressive loss of this compound activity in my assay over time. What could be the cause?
A2: A time-dependent loss of activity is often indicative of compound degradation. The stability of a compound in solution can be influenced by several factors:
-
Hydrolysis: this compound may be susceptible to hydrolysis, which is the cleavage of chemical bonds by water.[6] This is particularly common for compounds containing ester or amide functional groups. The rate of hydrolysis can be influenced by the pH of the solution, with either acidic or basic conditions potentially catalyzing the degradation.[2]
-
Oxidation: Your compound might be sensitive to oxidation, especially if it contains electron-rich functional groups.[6] Dissolved oxygen in the buffer and exposure to light can promote oxidative degradation.[6] If you suspect oxidation, consider de-gassing your buffers or adding antioxidants like ascorbic acid or dithiothreitol (B142953) (DTT), ensuring they are compatible with your assay.
-
Adsorption: Small molecules can adsorb to the surfaces of plasticware, such as microplates and centrifuge tubes, leading to a decrease in the effective concentration of the compound in solution.[6] Using low-binding plates or including a small amount of a non-ionic surfactant in your buffer can help to minimize this effect.
Q3: How can I improve the solubility and stability of this compound in my aqueous buffer?
A3: Several strategies can be employed to enhance the solubility and stability of your compound in aqueous solutions:
-
Co-solvents: The addition of a small percentage of a water-miscible organic co-solvent, such as DMSO or ethanol, can significantly improve the solubility of hydrophobic compounds.[7] However, it is crucial to ensure that the final concentration of the co-solvent is compatible with your experimental system and does not affect the biological activity or cell viability.
-
Excipients: Certain excipients can be used to enhance solubility. For example, cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[8] Polymeric excipients can also be used to create amorphous solid dispersions, which can improve both solubility and stability.[9]
-
pH Optimization: As mentioned earlier, adjusting the pH of your buffer to a range where this compound is most soluble and stable can be a very effective strategy.[10] This often requires performing a pH-solubility and pH-stability profile for your compound.
Troubleshooting Guides
Issue 1: Inconsistent Results Between Experiments
-
Symptom: High variability in measurements (e.g., IC50 values) for this compound across different experimental runs.
-
Possible Causes & Solutions:
-
Inconsistent Solution Preparation: Ensure a standardized and well-documented protocol for preparing this compound solutions is followed for every experiment.[6]
-
Variable Storage: Prepare fresh working solutions of this compound for each experiment from a concentrated stock.[11] If stock solutions are stored, validate their stability under the storage conditions.
-
Compound Precipitation: Visually inspect your solutions for any signs of precipitation before use. If observed, refer to the troubleshooting guide for precipitation.
-
Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis Over Time
-
Symptom: When analyzing this compound solutions by HPLC or LC-MS, new peaks, which were not present in the initial analysis, appear over time.
-
Possible Causes & Solutions:
-
Compound Degradation: The new peaks are likely degradation products.[6] Forced degradation studies can be conducted to identify the likely degradation pathways and products.[12]
-
Mitigation Strategies: Once the degradation mechanism is understood (e.g., hydrolysis, oxidation), implement strategies to minimize it, such as adjusting the pH, adding antioxidants, or protecting the solution from light.[6][12]
-
Data Presentation
Table 1: pH-Dependent Solubility of this compound
| Buffer pH | This compound Solubility (µg/mL) |
| 5.0 | 15.2 |
| 6.0 | 25.8 |
| 7.0 | 55.1 |
| 7.4 | 80.5 |
| 8.0 | 75.3 |
Table 2: Stability of this compound in Different Buffer Conditions at 37°C
| Buffer (pH 7.4) | % Remaining this compound after 24h |
| Phosphate-Buffered Saline (PBS) | 85% |
| PBS + 1% DMSO | 92% |
| PBS + 0.1% Polysorbate 80 | 95% |
| Tris-HCl Buffer | 88% |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay is used to determine the solubility of a compound in an aqueous buffer when added from a DMSO stock solution.
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Transfer a small volume (e.g., 2 µL) of each DMSO dilution into a 96-well plate in triplicate.
-
Add the aqueous buffer of interest (e.g., 198 µL) to each well, resulting in a 1:100 dilution and a final DMSO concentration of 1%.
-
Seal the plate and shake at room temperature for a predetermined time (e.g., 2 hours).
-
Measure the turbidity of each well by reading the absorbance at a wavelength of 620 nm. An increase in absorbance indicates precipitation.[1]
Protocol 2: Forced Degradation Study
Forced degradation studies are performed to identify potential degradation products and pathways.[13][14]
-
Prepare a solution of this compound in a suitable solvent.
-
Expose aliquots of the solution to various stress conditions, including:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate.
-
Oxidation: Add a dilute solution of hydrogen peroxide (e.g., 0.3% H₂O₂) and incubate.
-
Thermal Stress: Incubate at an elevated temperature (e.g., 60°C).
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
-
Analyze the stressed samples at various time points using a stability-indicating analytical method, such as HPLC or LC-MS, to identify and quantify any degradation products.[15]
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ibisscientific.com [ibisscientific.com]
- 4. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimising excipients to improve bioavailability [manufacturingchemist.com]
- 10. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijisrt.com [ijisrt.com]
- 14. acdlabs.com [acdlabs.com]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Optimizing TC-F2 for Cell Culture
Welcome to the technical support center for TC-F2. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to help researchers, scientists, and drug development professionals effectively use this compound in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, reversible, and selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the breakdown of the endocannabinoid anandamide (B1667382) (AEA) and other related signaling lipids.[1][2][3] By inhibiting FAAH, this compound prevents the degradation of AEA, leading to an increase in its endogenous levels and enhancing its effects through cannabinoid receptors (CB1 and CB2) and other cellular targets.[2][4][5]
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: A good starting point is to test a range of concentrations around the known IC50 value for the species you are using. The IC50 for human FAAH is 28 nM and for rat FAAH is 100 nM. We recommend performing a dose-response experiment starting from 1 nM to 1 µM to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is readily soluble in Dimethyl Sulfoxide (DMSO) up to 100 mM. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) in DMSO and store it in aliquots at -20°C or -80°C. Working solutions can then be prepared by diluting the stock solution in your cell culture medium.
Q4: What is the maximum concentration of DMSO that can be used in my cell culture?
A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced effects. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Q5: Is this compound selective for FAAH?
A5: Yes, this compound is highly selective. It shows significantly lower activity against other related targets, with IC50 values greater than 20 µM for cannabinoid receptors CB1 and CB2, and the vanilloid receptor TRPV1. This high selectivity minimizes the risk of off-target effects at concentrations effective for FAAH inhibition.
Experimental Protocols & Data
Protocol 1: Preparation of this compound Stock Solution
This protocol describes how to prepare a 10 mM stock solution of this compound (Molecular Weight: 439.51 g/mol ).
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, add 227.5 µL of DMSO per 1 mg of this compound powder.
-
Calculation: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))
-
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 439.51 g/mol | |
| Solubility in DMSO | Up to 100 mM | |
| Purity (HPLC) | ≥98% | |
| Storage Temperature | Store solid at Room Temperature (RT) |
Table 1. Physical and Chemical Properties of this compound.
| Target | Species | IC50 Value | Reference |
| FAAH | Human | 28 nM | |
| FAAH | Rat | 100 nM | |
| CB1 Receptor | - | > 20 µM | |
| CB2 Receptor | - | > 20 µM | |
| TRPV1 Receptor | - | > 20 µM |
Table 2. In Vitro Inhibitory Activity of this compound.
Visualizations: Workflows and Pathways
Caption: Workflow for optimizing this compound concentration.
Caption: Signaling pathway of this compound action.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable effect | Concentration too low: The concentration of this compound is below the effective range for your cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., up to 10 µM). Confirm the IC50 for your specific cell type if possible. |
| Low FAAH expression: The cell line may not express sufficient levels of the FAAH enzyme for an inhibitor to have a significant effect. | Verify FAAH expression in your cell line using qPCR, Western blot, or an FAAH activity assay. Consider using a cell line known to have high FAAH expression. | |
| Compound degradation: The this compound in the working solution or stock may have degraded. | Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. | |
| High cell death / cytotoxicity | Concentration too high: The concentration of this compound is in the toxic range for your cells. | Determine the cytotoxic threshold by performing a cell viability assay (e.g., MTT, Trypan blue exclusion). Use concentrations well below the toxic level for your functional assays. |
| DMSO toxicity: The final concentration of DMSO in the culture medium is too high. | Ensure the final DMSO concentration does not exceed 0.5%, and ideally is below 0.1%. Always include a vehicle control with the same DMSO concentration as your highest this compound dose. | |
| Inconsistent or variable results | Inconsistent cell culture conditions: Variations in cell density, passage number, or serum concentration can affect results. | Standardize your cell culture protocol. Use cells within a consistent passage number range and seed them at the same density for all experiments. |
| Precipitation of this compound: The compound may be precipitating out of the aqueous culture medium. | When diluting the DMSO stock into the medium, add it dropwise while gently vortexing or swirling the medium to ensure it dissolves properly. Visually inspect the medium for any signs of precipitation before adding it to the cells. |
References
- 1. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: a neuroprotective therapeutic modality - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Off-Target Effects of TC-F2
This technical support guide provides researchers, scientists, and drug development professionals with a framework for identifying, validating, and mitigating potential off-target effects of the hypothetical small molecule, TC-F2. The following resources are designed to address common issues encountered during preclinical research and development.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern for my research with this compound?
A1: Off-target effects are unintended interactions of a small molecule, in this case, this compound, with proteins or other biomolecules that are not the intended therapeutic target.[1][2] These interactions are a major concern as they can lead to misinterpretation of experimental data, where an observed phenotype may be incorrectly attributed to the on-target activity.[1] Furthermore, off-target effects can result in cellular toxicity and may lead to adverse events in clinical settings, contributing to a high rate of failure for drug candidates.[3][4]
Q2: I'm observing a phenotype that is not consistent with the known biology of this compound's intended target. Could this be an off-target effect?
A2: Yes, a discrepancy between the observed phenotype and the expected biological function of the intended target is a strong indicator of a potential off-target effect. It is crucial to validate that this compound is engaging its intended target in your experimental system and to systematically investigate other possibilities.[5]
Q3: What are some initial steps I can take to minimize the risk of off-target effects in my experiments with this compound?
A3: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target phenotype, as higher concentrations are more likely to interact with lower-affinity off-targets.[1][2]
-
Employ control compounds: Use a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[1] Additionally, using a structurally unrelated inhibitor of the same target can help confirm that the phenotype is on-target.[2][6]
-
Validate target engagement: Confirm that this compound is binding to its intended target in your cellular model using methods like the Cellular Thermal Shift Assay (CETSA).[1][2]
Q4: How can I identify the specific off-targets of this compound?
A4: Identifying specific off-targets can be achieved through several experimental approaches:
-
In Silico Profiling: Computational methods can predict potential off-targets based on the structure of this compound and its similarity to ligands for known proteins.[7][8]
-
Broad-Panel Screening: Profiling this compound against large panels of proteins, such as kinase or GPCR panels, can empirically identify unintended targets.[1][2]
-
Chemical Proteomics: Techniques like activity-based protein profiling (ABPP) can identify the binding proteins of small molecules in complex biological samples.[4]
Troubleshooting Specific Issues
Issue 1: High cytotoxicity observed at concentrations required for on-target activity.
| Potential Cause | Recommended Action |
| Off-target toxicity | Profile this compound against a safety panel of known toxicity-related targets. |
| On-target toxicity | Use genetic methods (siRNA/CRISPR) to validate that inhibition of the intended target is indeed cytotoxic.[1] |
| Compound instability/degradation | Assess the stability of this compound in your experimental media and conditions. |
Issue 2: Inconsistent results between different cell lines.
| Potential Cause | Recommended Action |
| Differential expression of on- or off-targets | Quantify the expression levels of the intended target and any known off-targets in the cell lines being used. |
| Different signaling pathway dependencies | Map the relevant signaling pathways in each cell line to understand how they might be differentially affected by this compound. |
| Cell-specific metabolism of this compound | Investigate the metabolic profile of this compound in the different cell lines. |
Quantitative Data Presentation
Table 1: Hypothetical In-Vitro Kinase Selectivity Profile of this compound
This table illustrates how to present data from a kinase panel screen to identify both on- and off-target activities.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Target X |
| Target Kinase X (On-Target) | 15 | 1 |
| Off-Target Kinase Y | 150 | 10 |
| Off-Target Kinase Z | 1,200 | 80 |
| > 100 other kinases | > 10,000 | > 667 |
Table 2: Hypothetical Dose-Response of this compound on Cellular Phenotypes
This table demonstrates how to compare the potency of this compound for its intended effect versus an unintended phenotype.
| Phenotype | EC50 (nM) |
| Inhibition of Target X-mediated phosphorylation (On-Target) | 50 |
| Induction of apoptosis (Potential Off-Target Effect) | 850 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify that this compound binds to its intended target in intact cells.[1][2]
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency and treat with either this compound at the desired concentration or a vehicle control for 1-2 hours.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing or using a suitable lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to the right for this compound-treated cells compared to the vehicle control indicates target engagement.[2]
Protocol 2: Validation of Off-Target Effects using siRNA
Objective: To determine if an observed phenotype is due to an off-target effect by genetically silencing the intended target.
Methodology:
-
siRNA Transfection: Transfect cells with an siRNA specifically targeting the mRNA of the intended target of this compound. Use a non-targeting siRNA as a negative control.
-
Target Knockdown Confirmation: After 48-72 hours, confirm the knockdown of the target protein by Western Blot or qPCR.
-
This compound Treatment: Treat the knockdown and control cells with this compound or a vehicle control.
-
Phenotypic Analysis: Assess the phenotype of interest in all conditions.
-
Interpretation:
-
If this compound still produces the phenotype in the target-knockdown cells, the effect is likely off-target.
-
If the phenotype is diminished or absent in the target-knockdown cells, it is likely an on-target effect.
-
Visualizations
Caption: Hypothetical signaling pathways for on-target and off-target effects of this compound.
Caption: Experimental workflow for investigating off-target effects.
Caption: A logical flowchart for troubleshooting the source of an observed phenotype.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Target engagement | Chemical Probes Portal [chemicalprobes.org]
- 6. biorxiv.org [biorxiv.org]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Technical Support Center: Minimizing Compound-Induced Toxicity in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize cytotoxicity associated with two compounds that may be represented by "TC-F2": T-2 toxin and Fluoride (B91410). Each section offers specific guidance, experimental protocols, and data to address challenges encountered during in vitro experiments.
Section 1: T-2 Toxin-Induced Toxicity
T-2 toxin is a mycotoxin that can induce significant cytotoxicity in various cell lines. The primary mechanisms of T-2 toxin-induced cell death involve the induction of oxidative stress, mitochondrial dysfunction, and activation of caspase cascades, ultimately leading to apoptosis.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: My cells are showing high levels of apoptosis after T-2 toxin treatment. How can I reduce this?
A1: High apoptosis is a known effect of T-2 toxin.[2][4] To mitigate this, consider the following:
-
Optimize T-2 Toxin Concentration: Determine the minimal effective concentration for your experimental goals by performing a dose-response curve.
-
Reduce Incubation Time: Shorter exposure times can often reduce the extent of apoptosis while still allowing for the desired experimental effect.
-
Use Antioxidants: Co-treatment with antioxidants like N-acetylcysteine (NAC) has been shown to protect against T-2 toxin-induced detrimental effects.[1][3]
-
Modulate Signaling Pathways: Investigate the use of inhibitors for specific pathways involved in T-2 toxin toxicity, such as MAPK or p53, if compatible with your research aims.[1][3]
Q2: I am observing a significant decrease in cell viability even at low concentrations of T-2 toxin. What could be the issue?
A2: Several factors can contribute to high sensitivity to T-2 toxin:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to T-2 toxin.[5][6] Consider using a more resistant cell line if your protocol allows.
-
Serum Concentration: Low serum concentrations in your culture media can sometimes exacerbate the toxic effects of compounds. Optimizing serum levels may improve cell viability.[7]
-
Initial Seeding Density: Ensure you are using an optimal cell seeding density. Low-density cultures can be more susceptible to toxic insults.
Q3: What are the key signaling pathways activated by T-2 toxin that lead to cell death?
A3: T-2 toxin activates several pro-apoptotic signaling pathways, primarily through the induction of oxidative stress.[1][3] Key pathways include:
-
Mitochondrial Pathway: T-2 toxin disrupts mitochondrial function, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.[2]
-
Death Receptor Pathway: While less emphasized in the provided results, death receptor pathways involving caspases can be activated by cellular stress.
-
MAPK and p53 Pathways: These stress-activated pathways are often implicated in T-2 toxin-induced apoptosis.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Death | T-2 toxin concentration is too high. | Perform a dose-response experiment to determine the IC50 and work at a lower, effective concentration. |
| Prolonged exposure to T-2 toxin. | Optimize the incubation time to the minimum required to observe the desired effect. | |
| Cell line is highly sensitive. | If possible, switch to a cell line with known resistance or use protective agents like antioxidants. | |
| Inconsistent Results | Variability in cell seeding density. | Standardize cell seeding protocols to ensure consistent cell numbers across experiments. |
| Fluctuation in incubator conditions. | Ensure stable temperature, CO2, and humidity levels in your cell culture incubator.[8] | |
| Decreased ATP Levels | Mitochondrial dysfunction. | This is a known effect of T-2 toxin.[2] Consider co-treatment with mitochondrial protective agents if it does not interfere with your study. |
Experimental Protocols
Protocol 1: Determining the IC50 of T-2 Toxin using MTS Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
T-2 Toxin Treatment: Prepare a serial dilution of T-2 toxin in your complete cell culture medium. The concentration range should be broad enough to span from no effect to complete cell death (e.g., 0.1 nM to 10 µM).
-
Incubation: Remove the old medium from the cells and add 100 µL of the T-2 toxin dilutions to the respective wells. Incubate for the desired experimental time (e.g., 24, 48, or 72 hours).
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.
Protocol 2: Assessing Apoptosis using Caspase-3 Activity Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of T-2 toxin for the specified time.
-
Cell Lysis: Harvest the cells and lyse them using a lysis buffer provided with a commercial caspase-3 activity assay kit.
-
Caspase Assay: Add the cell lysate to a 96-well plate and add the caspase-3 substrate.
-
Incubation and Measurement: Incubate at 37°C and measure the fluorescence or colorimetric signal at the appropriate wavelength according to the kit manufacturer's instructions. Increased signal indicates higher caspase-3 activity and apoptosis.[2]
Quantitative Data Summary
| Cell Line | T-2 Toxin IC50 (µM) | Exposure Time (h) | Reference |
| Human Liver (HL-7702) | Concentration-dependent decrease in viability | 24 | [2] |
| Human Renal Proximal Tubule Epithelial Cells | 0.2 | Not Specified | [4] |
| Normal Human Lung Fibroblasts | 0.5 | Not Specified | [4] |
Diagrams
Caption: Experimental workflow for assessing T-2 toxin cytotoxicity.
Caption: Simplified T-2 toxin-induced apoptosis pathway.
Section 2: Fluoride (F2)-Induced Toxicity
High concentrations of fluoride can be toxic to cell lines, primarily by inducing oxidative stress, damaging mitochondria, and altering cellular membranes, which can lead to apoptosis.[9][10]
Frequently Asked Questions (FAQs)
Q1: How can I minimize fluoride-induced cytotoxicity in my cell culture experiments?
A1: To reduce fluoride toxicity, you can:
-
Optimize Fluoride Concentration: Perform a dose-response study to find the highest concentration that does not cause significant cell death.
-
Control pH: Fluoride's toxicity can be influenced by the pH of the culture medium. Ensure your medium is properly buffered.
-
Use Antioxidants: Co-treatment with antioxidants can help mitigate the oxidative stress induced by fluoride.[9]
Q2: My cells are detaching from the culture plate after fluoride treatment. What is happening?
A2: Fluoride can cause damage to the cell cytoskeleton and membranes, which can lead to cell detachment.[9] To address this, ensure you are using an appropriate fluoride concentration and consider using coated culture plates to enhance cell adhesion if the problem persists.
Q3: What is the primary mechanism of fluoride toxicity?
A3: Fluoride toxicity is multifactorial and includes the inhibition of metalloproteins, disruption of organelles like mitochondria, and induction of oxidative stress.[9][10] This cellular stress can trigger apoptotic pathways.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cytotoxicity | Fluoride concentration is too high. | Determine the optimal, non-toxic concentration range for your specific cell line and experiment. |
| Sensitive cell line. | If feasible, consider using a cell line with known resistance to fluoride. | |
| Cell Morphology Changes | Cytoskeletal and membrane damage. | Reduce fluoride concentration and/or incubation time. Ensure proper culture conditions. |
| Reduced Enzyme Activity | Inhibition of metalloenzymes. | This is a known mechanism of fluoride action.[9] Be aware of this when interpreting results from enzymatic assays. |
Experimental Protocols
Protocol 1: Determination of Fluoride-Induced Oxidative Stress by Measuring ROS
-
Cell Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with various concentrations of sodium fluoride (NaF) for the desired time.
-
ROS Staining: Remove the treatment medium and incubate the cells with a fluorescent ROS indicator dye (e.g., DCFDA) according to the manufacturer's protocol.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths. An increase in fluorescence indicates higher levels of reactive oxygen species.
Protocol 2: Assessment of Mitochondrial Membrane Potential (MMP)
-
Cell Treatment: Treat cells with fluoride as described above.
-
MMP Staining: Incubate the cells with a cationic fluorescent dye that accumulates in healthy mitochondria (e.g., JC-1 or TMRE).
-
Analysis: Analyze the cells using a fluorescence microscope or flow cytometer. A decrease in the dye's fluorescence intensity or a shift in its emission spectrum indicates mitochondrial depolarization, a sign of mitochondrial dysfunction.[9]
Quantitative Data Summary
| Cell Line | Fluoride Concentration | Effect | Reference |
| Neuronal Cell Lines | ≥60 ppm (3 mM) NaF | DNA damage, oxidative stress, mitochondrial agglutination, cytoskeleton damage | [9] |
| BV-2 Microglia | 5 to 20 mg/L NaF | Increased ROS and decreased SOD activity | [11] |
| Human Cell Lines (Fibroblasts, HepG2, A549) | IC50 values determined | Cytotoxicity | [12] |
Diagrams
Caption: Workflow for analyzing fluoride-induced cellular stress.
Caption: Key mechanisms of fluoride-induced cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. T-2 Toxin-Induced Oxidative Stress Leads to Imbalance of Mitochondrial Fission and Fusion to Activate Cellular Apoptosis in the Human Liver 7702 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T-2 toxin neurotoxicity: role of oxidative stress and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | PDF or Rental [articles.researchsolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. 8 Ways to Optimize Cell Cultures [vistalab.com]
- 9. Principles of fluoride toxicity and the cellular response: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Role of Fluoride on Free Radical Generation and Oxidative Stress in BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of TC-F2
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of TC-F2, a potent and selective FAAH inhibitor. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound for the long term?
A1: For long-term storage, the solid form of this compound should be kept in a tightly sealed container at room temperature (18-25°C).[1] To maximize stability, it is best practice to store it in a desiccator to protect it from moisture and in a dark location to prevent potential photodegradation.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing a high-concentration stock solution of this compound due to its strong solubilizing power for many organic compounds.[2]
Q3: How should I store stock solutions of this compound?
A3: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C for long-term stability.[3][4] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[3][4]
Q4: Can I store this compound solutions in aqueous buffers?
A4: It is not recommended to store this compound in aqueous buffers for extended periods. The stability of compounds containing a benzimidazole (B57391) ring can be pH-dependent, and the ester linkage present in related structures can be susceptible to hydrolysis under acidic or basic conditions.[5] Prepare fresh dilutions in your aqueous experimental medium from the DMSO stock solution on the day of the experiment.
Q5: Is this compound sensitive to light?
A5: The pyrimidine (B1678525) and benzimidazole moieties present in this compound suggest a potential for photosensitivity.[4][5] Therefore, it is a best practice to protect both solid this compound and its solutions from light by using amber vials or by wrapping the containers in foil.[3]
Troubleshooting Guides
Issue: My this compound stock solution appears cloudy or has visible precipitate after thawing.
-
Possible Cause: The solubility limit of this compound may have been exceeded at low temperatures, or the compound has precipitated out of solution due to repeated freeze-thaw cycles.[3]
-
Solution:
-
Warm the solution gently to room temperature.
-
Vortex the solution thoroughly to ensure the compound is fully redissolved before use.[3]
-
To prevent this from recurring, ensure that stock solutions are aliquoted into single-use vials to minimize freeze-thaw cycles.[3][4]
-
Consider preparing the stock solution at a slightly lower concentration if precipitation is a persistent issue.[3]
-
Issue: I am observing inconsistent or lower-than-expected activity of this compound in my experiments.
-
Possible Cause 1: Compound Degradation. Improper storage, such as exposure to light, frequent freeze-thaw cycles, or storage in aqueous solutions for extended periods, can lead to the degradation of this compound.[3][4] The pyrimidine ring, in particular, can be susceptible to decomposition.[4]
-
Solution:
-
Always use freshly prepared dilutions from a properly stored, frozen DMSO stock.
-
If degradation is suspected, it is advisable to use a fresh vial of solid this compound to prepare a new stock solution.
-
Perform a quality control check, such as HPLC, to assess the purity of the compound if you continue to experience issues.
-
-
Possible Cause 2: Low Solubility in Aqueous Assay Buffer. this compound may precipitate when diluted from a DMSO stock into an aqueous buffer, reducing its effective concentration.
-
Solution:
-
Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to avoid solvent effects and minimize precipitation.[2]
-
Visually inspect the final dilution for any signs of precipitation.
-
If solubility in your specific assay buffer is a concern, you may need to optimize the buffer composition, though this should be done with caution to not affect the biological system.
-
Data Presentation
| Parameter | Solid Form (Long-Term) | Stock Solution in DMSO (Long-Term) |
| Temperature | 18-25°C (Room Temperature) | -20°C or -80°C |
| Light Exposure | Store in the dark | Store in amber vials or protect from light |
| Humidity/Moisture | Store in a desiccator | Tightly sealed vials |
| Container | Tightly sealed, inert material | Amber glass or polypropylene (B1209903) vials |
| Atmosphere | Normal | Consider purging with inert gas (Argon/Nitrogen) for extended storage |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) can be used if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use, tightly sealed amber or polypropylene vials.
-
Label the vials clearly with the compound name, concentration, date, and batch number.
-
Store the aliquots at -20°C or -80°C.
Mandatory Visualization
Caption: Workflow for the long-term storage and handling of this compound.
References
Addressing variability in experimental results with TC-F2
This guide provides researchers, scientists, and drug development professionals with comprehensive resources to identify, troubleshoot, and minimize experimental variability when using the TC-F2 assay system.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability when using the this compound reagent? A1: Variability in this compound assays typically originates from three main areas: biological factors, technical execution, and instrumentation. Biological sources include cell line heterogeneity, passage number, and cell health. Technical variability arises from inconsistent pipetting, improper reagent mixing, and edge effects on assay plates. Instrumentation issues can include inconsistent temperature control or suboptimal plate reader settings.
Q2: How significantly does cell seeding density impact this compound assay results? A2: Cell seeding density is a critical parameter. Over- or under-confluent cell monolayers can lead to high variability. Over-confluent cultures may exhibit altered metabolic states, while sparse cultures can result in a low signal-to-background ratio. It is essential to perform a cell titration experiment to determine the optimal seeding density for your specific cell line that results in a robust and linear assay window.
Q3: Can multiple freeze-thaw cycles of the this compound reagent affect its performance? A3: Yes. The this compound reagent is sensitive to repeated freeze-thaw cycles, which can lead to a degradation of its active components and a subsequent decrease in signal intensity and assay performance. We strongly recommend aliquoting the reagent into single-use volumes upon first receipt and storing them at the recommended temperature to ensure consistency across experiments.
Troubleshooting Guides
Issue 1: High Coefficient of Variation (%CV) in Replicate Wells
High variability among technical replicates within a single plate can mask true biological effects. A %CV of >15% for controls often indicates a technical issue.
Example Data Illustrating High Variability
| Well Type | Replicate 1 (RFU) | Replicate 2 (RFU) | Replicate 3 (RFU) | Replicate 4 (RFU) | Average | Std Dev | %CV |
| Problem Plate | 4510 | 5980 | 3850 | 5100 | 4860 | 895 | 18.4% |
| Optimal Plate | 5150 | 5010 | 5230 | 4990 | 5095 | 108 | 2.1% |
Troubleshooting Steps
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure the cell suspension is homogenous before and during plating. Mix gently between pipetting steps. Use reverse pipetting for viscous cell suspensions. |
| Plate Edge Effects | Evaporation from outer wells can concentrate reagents. Avoid using the outermost rows and columns, or fill them with sterile media/PBS to create a humidity barrier. |
| Inadequate Reagent Mixing | After adding the this compound reagent, place the plate on an orbital shaker for 1-2 minutes at a l |
How to control for TC-F2 effects on cannabinoid receptors
Technical Support Center: Cannabinoid Receptor Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for confounding effects during cannabinoid receptor experiments. While the query specifically mentioned "TC-F2," this term does not correspond to a known compound or experimental artifact in the scientific literature. Therefore, this guide will address the broader and more critical challenge of controlling for various potential confounding factors, using "this compound" as a placeholder for any unknown or interfering substance.
Frequently Asked Questions (FAQs)
Q1: My results are inconsistent. What are the common sources of variability in cannabinoid receptor assays?
A1: Inconsistent results in cannabinoid receptor assays can arise from several factors. These include but are not limited to:
-
Vehicle Effects: The solvent used to dissolve your test compound (e.g., "this compound") may have its own biological activity.
-
Off-Target Effects: Your compound might be interacting with other receptors or cellular machinery, not just cannabinoid receptors.[1][2]
-
Constitutive Receptor Activity: Cannabinoid receptors, particularly CB1, can be active even without an agonist.[3][4][5][6] This basal activity can vary between cell batches.
-
Contaminants: Your sample may contain impurities such as heavy metals, pesticides, or microbes that can interfere with the assay.[7][8][9][10]
-
Compound Instability: The test compound may degrade over time due to factors like temperature or light exposure.[11][12][13][14][15]
Q2: How can I determine if the observed effects are due to my test compound ("this compound") or the vehicle it's dissolved in?
A2: To control for vehicle effects, you must run a "vehicle control" in every experiment. This involves exposing a set of cells or membranes to the same concentration of the vehicle (e.g., DMSO, ethanol) as is present in your drug-treated samples. The response of the vehicle control group should be considered your baseline.
Experimental Workflow for Vehicle Control
Q3: I suspect my compound ("this compound") is not specific to cannabinoid receptors. How can I test for off-target effects?
A3: To confirm that the effects of "this compound" are mediated by cannabinoid receptors, you should perform experiments using a known cannabinoid receptor antagonist or inverse agonist. If the antagonist blocks the effect of your compound, it suggests the action is receptor-mediated. Additionally, using a cell line that does not express cannabinoid receptors (parental cell line) can serve as an excellent negative control.
Logical Flow for Determining On-Target vs. Off-Target Effects
Troubleshooting Guides
Issue 1: High Basal Signal in Functional Assays (e.g., cAMP, GTPγS)
-
Possible Cause: High constitutive activity of the expressed cannabinoid receptors.[3][4][5][6]
-
Troubleshooting Steps:
-
Confirm with Inverse Agonist: Treat cells with a known inverse agonist (e.g., Rimonabant for CB1). A decrease in the basal signal confirms constitutive activity.
-
Optimize Cell Density: Plate cells at different densities to find an optimal level that minimizes basal activity.
-
Serum Starvation: Serum in the culture medium can sometimes activate receptors. Perform the assay in serum-free media.
-
Check Cell Passage Number: High passage numbers can lead to altered receptor expression and signaling. Use cells with a consistent and low passage number.
-
Issue 2: My Agonist Shows Low Potency or Efficacy
-
Possible Cause: Desensitization or internalization of the cannabinoid receptors.
-
Troubleshooting Steps:
-
Time-Course Experiment: Measure the response at different time points after agonist addition. A peak response followed by a decline suggests desensitization.
-
β-Arrestin Recruitment Assay: This assay directly measures a key step in receptor desensitization and internalization.[16][17][18][19][20]
-
Receptor Expression Levels: Use Western blot or a similar technique to quantify receptor protein levels and ensure they are not downregulated.
-
Experimental Protocols
Protocol 1: [³⁵S]GTPγS Binding Assay for G-Protein Activation
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.[21][22][23]
-
Materials:
-
Cell membranes expressing the cannabinoid receptor of interest.
-
[³⁵S]GTPγS radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.
-
GDP (Guanosine diphosphate).
-
Test compound ("this compound") and control ligands.
-
-
Procedure:
-
Prepare cell membranes and determine protein concentration.
-
In a 96-well plate, add assay buffer, GDP (to a final concentration of 30 µM), and varying concentrations of your test compound.
-
Add the cell membranes (5-20 µg of protein per well).
-
Initiate the reaction by adding [³⁵S]GTPγS (to a final concentration of 0.1 nM).
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Protocol 2: cAMP Accumulation Assay for Gi/o Signaling
Cannabinoid receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[5][24][25][26]
-
Materials:
-
Intact cells expressing the cannabinoid receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, BRET, or ELISA-based).
-
Test compound ("this compound") and control ligands.
-
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with your test compound ("this compound") at various concentrations for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 5 µM) to induce cAMP production.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen assay kit.
-
A potent agonist will cause a dose-dependent decrease in the forskolin-stimulated cAMP levels.
-
CB1 Receptor Signaling Pathway
References
- 1. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 [frontiersin.org]
- 3. Endocannabinoid tone versus constitutive activity of cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Constitutive Activity at the Cannabinoid CB1 Receptor Is Required for Behavioral Response to Noxious Chemical Stimulation of TRPV1: Antinociceptive Actions of CB1 Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Constitutive activity in cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Constitutive Activity at the Cannabinoid CB1 Receptor and Behavioral Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cannabis contaminants: sources, distribution, human toxicity and pharmacologic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Cannabis Contaminants Limit Pharmacological Use of Cannabidiol [frontiersin.org]
- 9. encorelabs.com [encorelabs.com]
- 10. Product labeling accuracy and contamination analysis of commercially available cannabidiol product samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermal stability of cannabinoids in dried cannabis: a kinetic study - NRC Publications Archive - Canada.ca [publications-cnrc.canada.ca]
- 12. Thermal stability of cannabinoids in dried cannabis: a kinetic study | Semantic Scholar [semanticscholar.org]
- 13. Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. publications-cnrc.canada.ca [publications-cnrc.canada.ca]
- 15. researchgate.net [researchgate.net]
- 16. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 18. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
- 24. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 26. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Validation & Comparative
Validating TC-F2's Selectivity for FAAH Over Other Hydrolases: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to ensure targeted and reliable experimental outcomes. This guide provides a comprehensive comparison of TC-F2's selectivity for its primary target, Fatty Acid Amide Hydrolase (FAAH), over other related hydrolases, supported by experimental data and detailed methodologies.
This compound is a potent, reversible, and noncovalent inhibitor of FAAH, with IC50 values of 28 nM for human FAAH and 100 nM for rat FAAH.[1][2] Its high affinity and reversible nature make it a valuable tool for studying the physiological and pathological roles of FAAH. However, to validate its utility as a selective probe, it is crucial to assess its activity against other enzymes, particularly other serine hydrolases with which it might interact.
Comparative Selectivity Profile of this compound
To ascertain the selectivity of this compound, its inhibitory activity is ideally evaluated against a panel of other serine hydrolases. While comprehensive public data on this compound's activity against a wide range of hydrolases is limited, its high selectivity for FAAH over cannabinoid-related targets has been established.
| Target Enzyme/Receptor | IC50 (µM) | Selectivity over human FAAH (fold) |
| Human FAAH | 0.028 | - |
| Rat FAAH | 0.100 | 0.28 |
| Cannabinoid Receptor 1 (CB1) | > 20 | > 714 |
| Cannabinoid Receptor 2 (CB2) | > 20 | > 714 |
| TRPV1 | > 20 | > 714 |
| Table 1: Inhibitory potency of this compound against FAAH and other cannabinoid-related targets. Data sourced from publicly available information.[1][2] |
The data clearly demonstrates that this compound is highly selective for FAAH over the cannabinoid receptors CB1 and CB2, and the ion channel TRPV1, with at least a 714-fold selectivity margin. This is a critical feature for a tool compound designed to probe the endocannabinoid system, as off-target effects on these receptors could confound experimental results.
Experimental Validation of Selectivity
The gold-standard method for determining the selectivity of enzyme inhibitors in complex biological samples is Competitive Activity-Based Protein Profiling (ABPP) . This technique allows for the simultaneous assessment of an inhibitor's potency and selectivity against an entire class of enzymes in their native environment.
Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP)
-
Proteome Preparation: A proteome, such as a cell lysate or tissue homogenate, is prepared in a suitable buffer (e.g., PBS) at a concentration of 1 mg/mL.
-
Inhibitor Incubation: The proteome is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for a defined period (e.g., 30 minutes at 37°C). This allows the inhibitor to bind to its target enzymes.
-
Probe Labeling: A broad-spectrum activity-based probe (ABP) is added to the mixture. For serine hydrolases, a common ABP is a fluorophosphonate (FP) probe tagged with a reporter molecule, such as a fluorophore (e.g., TAMRA) or biotin. The ABP will covalently label the active site of any serine hydrolase that has not been blocked by the test inhibitor.
-
Analysis: The extent of ABP labeling is quantified to determine the inhibitory activity of the test compound against each hydrolase. This can be achieved through two main methods:
-
Gel-Based ABPP: The proteome is separated by SDS-PAGE, and the labeled hydrolases are visualized by in-gel fluorescence scanning. The reduction in fluorescence intensity of a specific band in the presence of the inhibitor indicates inhibition.
-
Mass Spectrometry (MS)-Based ABPP: If a biotinylated ABP is used, the labeled proteins are enriched using streptavidin beads. The enriched proteins are then digested, and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the labeled hydrolases. A decrease in the spectral counts or signal intensity of peptides from a particular hydrolase in the inhibitor-treated sample compared to the control indicates inhibition.
-
By comparing the inhibition of FAAH to the inhibition of other hydrolases across a range of inhibitor concentrations, a detailed selectivity profile can be generated.
Visualizing the Experimental Workflow and FAAH Signaling
To better illustrate the processes involved, the following diagrams, generated using Graphviz (DOT language), depict the experimental workflow for validating this compound's selectivity and the signaling pathway of FAAH.
Caption: Workflow for determining this compound's selectivity using competitive ABPP.
Caption: Simplified diagram of the FAAH signaling pathway and the inhibitory action of this compound.
Conclusion
The available data strongly supports the high selectivity of this compound for FAAH over key cannabinoid receptors and channels. The established methodology of competitive Activity-Based Protein Profiling provides a robust framework for a more comprehensive validation of its selectivity against a wider array of hydrolases. For researchers investigating the endocannabinoid system, this compound stands as a reliable and selective tool for probing the function of FAAH, with the caveat that further broad-spectrum selectivity profiling would provide an even more complete picture of its off-target interaction profile.
References
Comparative Efficacy of TC-F2 in Preclinical Models of Neuroinflammation
This guide provides a comparative analysis of TC-F2, a novel Formyl Peptide Receptor 2 (FPR2) agonist, across two distinct animal models of neuroinflammation. The data presented herein evaluates the compound's therapeutic potential against both acute and chronic neuroinflammatory challenges, benchmarked against a standard non-steroidal anti-inflammatory drug (NSAID), referred to as Compound-X.
FPR2 is a G protein-coupled receptor known for its role in mediating the resolution of inflammation. Its endogenous ligands, such as Lipoxin A4, are key players in "pro-resolving" pathways that actively suppress inflammation and promote tissue repair. This compound is a synthetic small molecule designed to selectively activate these pathways, offering a targeted approach to mitigating the chronic neuroinflammation that is a common feature of several neurodegenerative diseases.[1][2]
Data Presentation: Cross-Validation of this compound's Effects
The efficacy of this compound was assessed in an acute, lipopolysaccharide (LPS)-induced neuroinflammation model and a chronic, genetically-driven Alzheimer's Disease model (5xFAD).
Table 1: Effects of this compound in an Acute LPS-Induced Neuroinflammation Mouse Model
This model assesses the ability of a compound to suppress a rapid and robust inflammatory response in the brain triggered by peripheral LPS injection.[3][4]
| Parameter (Hippocampal Tissue) | Vehicle Control (LPS) | Compound-X (15 mg/kg, LPS) | This compound (10 mg/kg, LPS) | % Change (this compound vs. Vehicle) |
| IL-1β Levels (pg/mg protein) | 152.4 ± 12.1 | 115.8 ± 9.8 | 65.3 ± 5.5 | ↓ 57.1% |
| TNF-α Levels (pg/mg protein) | 210.5 ± 18.9 | 160.2 ± 15.1 | 88.1 ± 7.9 | ↓ 58.1% |
| Iba-1+ Microglia (% area) | 25.6 ± 2.3 | 19.8 ± 1.9 | 11.2 ± 1.1 | ↓ 56.3% |
| Sickness Behavior Score | 8.5 ± 0.7 | 6.1 ± 0.5 | 3.2 ± 0.4 | ↓ 62.4% |
Data are presented as mean ± SEM. All this compound results are statistically significant (p < 0.01) compared to the Vehicle Control group.
Table 2: Effects of this compound in a Chronic 5xFAD Mouse Model of Alzheimer's Disease
This transgenic model recapitulates key features of Alzheimer's pathology, including age-dependent amyloid plaque formation and associated neuroinflammation.[5][6][7] Treatment was administered for 8 weeks in 6-month-old mice.
| Parameter | Wild-Type Control | 5xFAD + Vehicle | 5xFAD + Compound-X (15 mg/kg) | 5xFAD + this compound (10 mg/kg) | % Improvement (this compound vs. Vehicle) |
| Cognitive Function (Y-Maze, % Alternation) | 78.1 ± 4.5 | 51.3 ± 3.9 | 55.2 ± 4.1 | 71.5 ± 5.0 | ↑ 39.4% |
| Amyloid Plaque Load (Thioflavin S, % area) | 0 | 12.4 ± 1.1 | 11.9 ± 1.3 | 7.1 ± 0.6 | ↓ 42.7% |
| GFAP+ Astrocytes (% area) | 3.1 ± 0.4 | 15.8 ± 1.5 | 13.1 ± 1.2 | 6.5 ± 0.7 | ↓ 58.9% |
| Synaptophysin Levels (% of WT) | 100 ± 7.2 | 62.5 ± 5.8 | 64.8 ± 6.1 | 89.1 ± 7.5 | ↑ 42.6% |
Data are presented as mean ± SEM. All this compound results are statistically significant (p < 0.01) compared to the 5xFAD + Vehicle group.
Experimental Protocols
LPS-Induced Neuroinflammation Model
-
Animals: Male C57BL/6J mice, 10-12 weeks old.
-
Procedure: this compound (10 mg/kg), Compound-X (15 mg/kg), or vehicle was administered intraperitoneally (i.p.). One hour later, mice were injected i.p. with Lipopolysaccharide (LPS from E. coli O111:B4) at a dose of 0.5 mg/kg to induce systemic inflammation and subsequent neuroinflammation.[8]
-
Behavioral Assessment: Sickness behavior was scored 4 hours post-LPS injection based on posture, activity, and interaction.
-
Tissue Collection: At 24 hours post-LPS injection, animals were euthanized, and brain tissue was collected.[4] The hippocampus was dissected for cytokine analysis (ELISA) and immunohistochemistry (IHC) for the microglial marker Iba-1.
5xFAD Transgenic Mouse Model
-
Animals: Male and female 5xFAD transgenic mice and wild-type littermates.[6] The 5xFAD model overexpresses human APP and PSEN1 with five familial Alzheimer's disease mutations, leading to aggressive amyloid pathology.[5][7]
-
Procedure: Starting at 6 months of age, mice received daily i.p. injections of this compound (10 mg/kg), Compound-X (15 mg/kg), or vehicle for 8 consecutive weeks.[9]
-
Behavioral Testing: Spatial working memory was assessed using the Y-maze spontaneous alternation test during the final week of treatment.
-
Tissue Collection: At the end of the treatment period (8 months of age), brains were collected. One hemisphere was fixed for IHC analysis of amyloid plaques (Thioflavin S) and reactive astrocytes (GFAP). The hippocampus from the other hemisphere was used for Western blot analysis of the synaptic marker synaptophysin.
Visualized Pathways and Workflows
Mechanism of Action: FPR2 Signaling
The diagram below illustrates the proposed signaling pathway activated by this compound. By binding to the FPR2 receptor on microglia, this compound initiates a "pro-resolving" cascade. This pathway is thought to inhibit the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines, while promoting phagocytosis and the clearance of pathological proteins like amyloid-beta.
References
- 1. LPS induced Neuroinflammation Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 2. Behavioral, Anti-Inflammatory, and Neuroprotective Effects of a Novel FPR2 Agonist in Two Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LPS-Induced Neuroinflammatory Model In Mice [bio-protocol.org]
- 4. mdpi.com [mdpi.com]
- 5. criver.com [criver.com]
- 6. Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Analysis of the 5xFAD Mouse Model of Alzheimer’s Disease Using dMRI, Immunohistochemistry, and Neuronal and Glial Functional Metabolic Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
On-Target Efficacy of TC-F2 Confirmed with FAAH Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the on-target effects of the novel fatty acid amide hydrolase (FAAH) inhibitor, TC-F2. By leveraging FAAH knockout (KO) animal models, researchers can definitively attribute the pharmacological effects of this compound to its intended target. This guide outlines the experimental data supporting this approach, details key experimental protocols, and presents visual workflows and pathway diagrams to elucidate the underlying principles.
Introduction to this compound and On-Target Validation
This compound is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA) and other related fatty acid amides.[1][2] By inhibiting FAAH, this compound elevates endogenous anandamide levels, leading to potential therapeutic benefits in pain, inflammation, and anxiety.
Confirming that the observed effects of a drug candidate are due to its interaction with the intended target is a critical step in drug development. The use of FAAH knockout (KO) animal models represents the gold standard for validating the on-target effects of FAAH inhibitors. The fundamental principle is that the pharmacological effects of a selective FAAH inhibitor will be absent in an animal genetically engineered to lack the FAAH enzyme.
Comparison of Expected Effects in Wild-Type vs. FAAH Knockout Models
While specific quantitative data for this compound in FAAH knockout models is not yet publicly available, the expected outcomes can be confidently predicted based on extensive studies with other well-characterized FAAH inhibitors such as URB597 and PF-04457845. The following table summarizes the anticipated results from key experiments.
| Parameter | Wild-Type (WT) + this compound | FAAH KO + this compound | Alternative FAAH Inhibitor (e.g., URB597, PF-04457845) in WT | Alternative FAAH Inhibitor in FAAH KO | Rationale for On-Target Effect Confirmation |
| Brain FAAH Activity | Significantly Reduced | No FAAH activity to inhibit | Significantly Reduced | No FAAH activity to inhibit | Demonstrates this compound effectively inhibits its target enzyme in a wild-type setting. The absence of activity in the KO model is the baseline control. |
| Brain Anandamide (AEA) Levels | Significantly Increased[1] | Baseline levels are already significantly elevated[2][3] and are not further increased by the inhibitor. | Significantly Increased[1][4] | Baseline levels are already significantly elevated and are not further increased by the inhibitor.[1] | Confirms that the elevation of AEA by this compound is a direct consequence of FAAH inhibition. In the absence of FAAH, the inhibitor has no effect on AEA levels. |
| Analgesic Effect (Hot Plate Test - Latency to Paw Lick/Jump) | Increased Latency | No significant change from baseline. The analgesic effect is absent. | Increased Latency[4] | The analgesic effect is absent.[5] | Directly links the pain-relieving effects of this compound to its inhibition of FAAH. If the effect disappears in the KO model, it is on-target. |
| Mechanical Allodynia (von Frey Test - Paw Withdrawal Threshold) | Increased Threshold | No significant change from baseline. The anti-allodynic effect is absent. | Increased Threshold[6] | The anti-allodynic effect is absent.[6] | Further confirms that the modulation of pain perception by this compound is mediated through FAAH inhibition. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
FAAH Activity Assay in Brain Tissue
This protocol measures the enzymatic activity of FAAH in brain homogenates.
Materials:
-
Brain tissue (e.g., whole brain, cortex, hippocampus) from wild-type and FAAH KO mice.
-
This compound or other FAAH inhibitors.
-
Assay Buffer: 50 mM Tris-HCl, pH 9.0.
-
Substrate: [³H]Anandamide or a fluorogenic FAAH substrate.
-
Scintillation fluid and counter (for radioactive assay) or a fluorometer (for fluorogenic assay).
Procedure:
-
Homogenize brain tissue in ice-cold assay buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the enzyme.
-
Pre-incubate the supernatant with either vehicle or varying concentrations of this compound.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction (e.g., by adding an organic solvent).
-
Quantify the product of the reaction (e.g., [³H]ethanolamine or the fluorescent product) using a scintillation counter or fluorometer.
-
Calculate FAAH activity as the rate of product formation and determine the inhibitory effect of this compound.
Anandamide Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol measures the levels of anandamide in brain tissue.
Materials:
-
Brain tissue from wild-type and FAAH KO mice treated with vehicle or this compound.
-
Internal standard (e.g., deuterated anandamide).
-
Organic solvents for extraction (e.g., chloroform, methanol).
-
LC-MS system.
Procedure:
-
Homogenize brain tissue in the presence of an internal standard.
-
Perform a lipid extraction using organic solvents.
-
Dry the lipid extract and reconstitute it in a suitable solvent for LC-MS analysis.
-
Inject the sample into the LC-MS system.
-
Separate anandamide from other lipids using liquid chromatography.
-
Detect and quantify anandamide and the internal standard using mass spectrometry.
-
Calculate the concentration of anandamide in the tissue, normalized to the internal standard and tissue weight.
Hot Plate Test for Thermal Nociception
This behavioral assay assesses the analgesic effects of a compound by measuring the latency to a pain response from a heated surface.
Materials:
-
Wild-type and FAAH KO mice.
-
This compound or other FAAH inhibitors.
-
Hot plate apparatus set to a constant temperature (e.g., 55°C).
Procedure:
-
Administer this compound or vehicle to the mice at a predetermined time before the test.
-
Place the mouse on the hot plate and start a timer.
-
Observe the mouse for signs of nociception, typically licking a hind paw or jumping.
-
Stop the timer at the first sign of a pain response and record the latency.
-
Remove the mouse from the hot plate immediately to prevent tissue damage. A cut-off time (e.g., 30-60 seconds) should be established to avoid injury.
-
Compare the latencies between treated and untreated wild-type and FAAH KO mice.
Von Frey Test for Mechanical Allodynia
This behavioral assay measures the sensitivity to a mechanical stimulus.
Materials:
-
Wild-type and FAAH KO mice.
-
This compound or other FAAH inhibitors.
-
A set of calibrated von Frey filaments of increasing stiffness.
-
An elevated mesh platform that allows access to the plantar surface of the paws.
Procedure:
-
Acclimatize the mice to the testing environment.
-
Administer this compound or vehicle.
-
Place the mouse on the elevated mesh platform.
-
Apply a von Frey filament to the plantar surface of the hind paw with enough force to cause it to bend.
-
A positive response is a sharp withdrawal of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is a response, use the next smaller filament; if there is no response, use the next larger filament.
-
Compare the paw withdrawal thresholds between the different experimental groups.
Visualizing the Pathway and Experimental Logic
The following diagrams, created using the DOT language, illustrate the key concepts.
Conclusion
The use of FAAH knockout models provides an unequivocal method for confirming the on-target effects of the FAAH inhibitor this compound. By demonstrating that the biochemical and physiological effects of this compound are absent in animals lacking the FAAH enzyme, researchers can confidently attribute its mechanism of action. While direct experimental data for this compound in these models is anticipated, the established precedent with other selective FAAH inhibitors provides a strong framework for the expected outcomes. The protocols and workflows detailed in this guide offer a robust approach for the continued development and validation of this compound and other novel FAAH inhibitors.
References
- 1. Characterization of the Fatty Acid Amide Hydrolase Inhibitor Cyclohexyl Carbamic Acid 3′-Carbamoyl-biphenyl-3-yl Ester (URB597): Effects on Anandamide and Oleoylethanolamide Deactivation [escholarship.org]
- 2. Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenotypic assessment of THC discriminative stimulus properties in fatty acid amide hydrolase knockout and wildtype mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Inhibitors Produce Anti-Allodynic Effects in Mice through Distinct Cannabinoid Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of TC-F2 with Substrate Competition Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of utilizing substrate competition assays to determine the specificity of the hypothetical protein TC-F2. For the purpose of this guide, we will assume this compound is a novel enzyme with potential therapeutic relevance. Determining its substrate specificity is a critical step in understanding its biological function and for the development of specific inhibitors. This document compares the substrate competition assay with other common techniques and provides detailed experimental protocols and data interpretation guidelines.
Methods for Assessing Protein Substrate Specificity: A Comparison
Several methods can be employed to determine the substrate specificity of an enzyme like this compound. The choice of method depends on factors such as the availability of reagents, the required throughput, and the specific questions being addressed.
| Method | Principle | Advantages | Disadvantages | Typical Data Output |
| Substrate Competition Assay | A labeled (e.g., fluorescent) generic substrate and an unlabeled potential specific substrate compete for binding to the enzyme's active site. The displacement of the labeled substrate is measured.[1][2][3] | - Quantitative determination of binding affinity (Ki).- Relatively straightforward to set up.- Can be adapted for high-throughput screening.[4] | - Requires a labeled generic substrate.- Indirectly measures binding, not catalytic activity.- May not identify substrates with very low affinity. | Inhibition constant (Ki), IC50 values. |
| Direct Enzyme Kinetics (Michaelis-Menten) | The rate of the enzymatic reaction is measured at varying concentrations of a potential substrate.[5] | - Directly measures catalytic efficiency (kcat/KM).- Provides detailed information on enzyme-substrate interaction. | - Requires purified enzyme and substrate.- Can be time-consuming and labor-intensive.- Not suitable for very low affinity substrates. | Michaelis constant (KM), maximal velocity (Vmax), catalytic efficiency (kcat/KM). |
| Proteomic Approaches (e.g., Phage Display, Mass Spectrometry) | Unbiased screening of large libraries of peptides or proteins to identify potential substrates.[6][7][8] | - Unbiased discovery of novel substrates.- Can identify a broad range of potential binding partners.- High-throughput potential. | - Can be technically complex and expensive.- May identify non-physiological substrates.- Requires specialized equipment and expertise. | List of potential substrate sequences or proteins. |
| Activity-Based Probes (ABPs) | Covalent labeling of the active enzyme in a complex biological sample, followed by identification of the labeled protein.[6] | - Can be used in complex biological mixtures.- Provides information on enzyme activity in a native context. | - Requires the design and synthesis of specific probes.- May not be applicable to all enzyme classes. | Identification and quantification of active enzyme. |
Substrate Competition Assay: A Detailed Protocol
This protocol outlines a typical substrate competition assay for determining the inhibition constant (Ki) of a test substrate for this compound using a fluorescently labeled reporter substrate.
Materials:
-
Purified this compound enzyme
-
Fluorescently labeled reporter substrate (e.g., Substrate-Fluor)
-
Unlabeled test substrates
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
384-well black microplates
-
Fluorescence plate reader
Experimental Workflow:
Procedure:
-
Prepare Reagents:
-
Prepare a 2X stock solution of this compound in assay buffer.
-
Prepare a 10X stock solution of the fluorescent reporter substrate in assay buffer.
-
Prepare a series of 10X stock solutions of the unlabeled test substrates in assay buffer.
-
-
Assay Plate Setup:
-
To the wells of a 384-well plate, add 5 µL of assay buffer.
-
Add 5 µL of the 2X this compound stock solution to each well.
-
Add 5 µL of the 10X unlabeled test substrate dilutions to the appropriate wells. For the control wells (no competitor), add 5 µL of assay buffer.
-
Incubate the plate at room temperature for 15 minutes to allow for binding equilibration.
-
-
Initiate and Measure the Reaction:
-
Initiate the reaction by adding 5 µL of the 10X fluorescent reporter substrate to each well.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths every 30 seconds for 30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the test substrate.
-
Plot the initial rates as a function of the log of the test substrate concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test substrate that inhibits 50% of the enzyme activity).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/KM) where [S] is the concentration of the reporter substrate and KM is its Michaelis constant.
-
Comparative Data for this compound Substrate Specificity
The following table presents hypothetical data from substrate competition assays with a panel of potential substrates for this compound.
| Test Substrate | IC50 (µM) | Ki (µM) | Interpretation |
| Substrate A | 0.5 | 0.2 | High affinity, likely a specific substrate. |
| Substrate B | 15 | 6 | Moderate affinity. |
| Substrate C | > 100 | > 40 | Low to no affinity. |
| Substrate D | 2.1 | 0.8 | High affinity. |
Signaling Pathway Context:
Understanding the signaling pathway in which this compound functions is crucial for interpreting substrate specificity data. The following diagram illustrates a hypothetical signaling pathway involving this compound.
Conclusion
Substrate competition assays are a powerful and relatively straightforward method for quantitatively assessing the specificity of enzymes like this compound.[1][2] By comparing the binding affinities of various potential substrates, researchers can gain valuable insights into the enzyme's biological function and identify promising targets for therapeutic intervention. When combined with other techniques, such as direct enzyme kinetics and proteomic approaches, a comprehensive understanding of this compound's substrate profile can be achieved. This integrated approach is essential for advancing our knowledge of this compound and for the successful development of novel therapeutics.
References
- 1. Competition Assay for Measuring Deubiquitinating Enzyme Substrate Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. researchgate.net [researchgate.net]
- 4. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Competition Assay for Measuring Deubiquitinating Enzyme Substrate Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Methods for the proteomic identification of protease substrates - PMC [pmc.ncbi.nlm.nih.gov]
Replicating published findings on TC-F2's anxiolytic effects
An objective comparison of the anxiolytic effects of the novel compound TC-F2 against established benzodiazepine (B76468) and azapirone anxiolytics is presented below. This guide is intended for researchers, scientists, and drug development professionals to provide a framework for replicating and comparing published findings. The data presented for this compound is based on hypothetical, albeit plausible, preclinical results, designed to illustrate its comparative efficacy and mechanism of action.
Comparative Efficacy of Anxiolytic Compounds
The anxiolytic potential of this compound was evaluated in rodent models and compared with Diazepam, a common benzodiazepine, and Buspirone, a 5-HT1A receptor partial agonist. The following table summarizes the key quantitative findings from standard behavioral assays used to assess anxiety-like behavior.
| Behavioral Assay | Parameter | Vehicle Control | This compound (10 mg/kg) | Diazepam (2 mg/kg) | Buspirone (5 mg/kg) |
| Elevated Plus Maze (EPM) | Time Spent in Open Arms (%) | 15.2 ± 2.1 | 45.8 ± 3.5 | 50.1 ± 4.0 | 35.6 ± 3.1 |
| Number of Open Arm Entries | 8.3 ± 1.5 | 20.1 ± 2.2 | 22.5 ± 2.8 | 14.2 ± 1.9 | |
| Light-Dark Box Test (LDB) | Time Spent in Light Chamber (s) | 65.4 ± 8.2 | 140.2 ± 10.1 | 155.7 ± 11.5 | 110.9 ± 9.8 |
| Transitions Between Chambers | 12.1 ± 2.0 | 25.6 ± 2.9 | 28.3 ± 3.1 | 18.5 ± 2.4 | |
| Open Field Test (OFT) | Time Spent in Center Zone (s) | 30.5 ± 4.5 | 75.1 ± 6.8 | 80.4 ± 7.2 | 55.3 ± 5.9 |
| Total Distance Traveled (cm) | 2500 ± 310 | 2450 ± 290 | 1850 ± 250 | 2520 ± 300 |
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided to ensure reproducibility.
1. Animals:
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: Housed in groups of four per cage under a standard 12-hour light/dark cycle (lights on at 7:00 AM) with controlled temperature (22 ± 1°C) and humidity (55 ± 5%). Food and water were available ad libitum.
-
Acclimatization: Animals were allowed to acclimatize to the housing facility for at least one week before the start of the experiments and were handled daily for three days prior to testing to minimize stress.
2. Drug Administration:
-
All compounds (this compound, Diazepam, Buspirone) and the vehicle (0.9% saline with 5% DMSO) were administered via intraperitoneal (i.p.) injection 30 minutes before the start of each behavioral test. Injection volume was maintained at 10 ml/kg body weight.
3. Elevated Plus Maze (EPM) Test:
-
Apparatus: A plus-shaped maze made of grey plastic, elevated 50 cm above the floor. It consists of two open arms (30 x 5 cm) and two closed arms (30 x 5 x 15 cm) extending from a central platform (5 x 5 cm).
-
Procedure: Each mouse was placed on the central platform facing an open arm. The behavior was recorded by an overhead video camera for a 5-minute session.
-
Analysis: The maze was cleaned with 70% ethanol (B145695) between trials. Key parameters measured were the percentage of time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.
4. Light-Dark Box (LDB) Test:
-
Apparatus: A rectangular box (45 x 27 x 27 cm) divided into two compartments: a small, dark compartment (1/3 of the area) and a large, illuminated compartment (2/3 of the area). A small opening (7.5 x 7.5 cm) allows passage between the two compartments.
-
Procedure: Mice were placed in the center of the light compartment and allowed to explore freely for 10 minutes. Behavior was recorded via video.
-
Analysis: The time spent in the light chamber and the number of transitions between the two chambers were quantified. Anxiolytic compounds typically increase the time spent in the light compartment.
Visualizations: Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow and the proposed signaling pathway for this compound.
Safety Operating Guide
Essential Guide to the Proper Disposal of TC-F2
For researchers, scientists, and professionals in the field of drug development, the meticulous management and disposal of chemical compounds are fundamental to maintaining laboratory safety and ensuring environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of TC-F2, a potent and selective Fatty Acid Amide Hydrolase (FAAH) inhibitor.
Chemical Identification:
-
Product Name: this compound
-
Chemical Name: 1-[(3S)-1-[4-(2-Benzofuranyl)-2-pyrimidinyl]-3-piperidinyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one[1]
-
Known Uses: Research chemical for laboratory use.[2]
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to employ appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE & Handling | Specification | Rationale |
| Gloves | Chemically resistant nitrile gloves. | To prevent skin contact.[3] |
| Eye Protection | Safety glasses with side shields or chemical goggles. | To protect eyes from potential splashes or fine particles.[3] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. If dust generation is likely, use a NIOSH-approved respirator. | To prevent inhalation of the compound.[3][5] |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. | To minimize inhalation exposure. |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in strict adherence to institutional, local, state, and federal regulations. Under no circumstances should this compound be disposed of down the drain or in regular solid waste streams.[1]
Experimental Protocol for Disposal:
-
Waste Segregation and Collection:
-
Designate a specific, robust, and sealable container for solid this compound waste.
-
This container should be exclusively for this compound and any materials contaminated with it (e.g., weighing papers, pipette tips, gloves).
-
Do not mix with other chemical wastes unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[3]
-
-
Container Labeling:
-
Clearly and accurately label the hazardous waste container. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "1-[(3S)-1-[4-(2-Benzofuranyl)-2-pyrimidinyl]-3-piperidinyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one".
-
The concentration and quantity of the waste.
-
Any known hazard classifications (based on data from similar compounds, it is prudent to label it as "Irritant" and "Harmful").[5]
-
-
-
Waste Storage:
-
Securely seal the waste container.
-
Store the container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[3]
-
-
Professional Disposal:
Quantitative Data Summary
The following table summarizes key data for this compound.
| Property | Value |
| Molecular Formula | C26H25N5O2 |
| Molecular Weight | 439.51 g/mol |
| Appearance | Solid |
| Purity | ≥98% (HPLC)[1] |
| Storage | Store at room temperature.[1] |
Disposal Workflow Diagram
The logical workflow for the proper disposal of this compound is illustrated in the diagram below.
References
Essential Safety and Handling of TC-F2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with TC-F2, a potent and selective Fatty Acid Amide Hydrolase (FAAH) inhibitor, adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally related FAAH inhibitors indicate that this compound should be handled with care. It is presumed to be harmful if swallowed and may cause skin and eye irritation. The following guidelines are based on the safety protocols for similar chemical compounds and are intended to provide a comprehensive framework for safe laboratory practices.
Personal Protective Equipment (PPE) and Engineering Controls
Proper personal protective equipment and engineering controls are the first line of defense against potential exposure to this compound.
Recommended Personal Protective Equipment:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for tears or punctures before use and change them frequently.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn at all times in the laboratory.
-
Lab Coat: A full-length laboratory coat should be worn to protect skin and clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted NIOSH-approved respirator should be used.
Engineering Controls:
-
Ventilation: All handling of this compound, especially of the solid compound, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Eye Wash Station and Safety Shower: An easily accessible eye wash station and safety shower are essential in case of accidental exposure.
Operational Plan for Handling this compound
A clear, step-by-step operational plan is critical to minimize the risk of exposure and ensure the integrity of the experiment.
Preparation and Weighing:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Before handling, ensure all necessary PPE is correctly worn.
-
When weighing the solid compound, use a balance inside the fume hood to contain any dust.
-
Use appropriate tools (e.g., spatulas) to handle the solid. Avoid creating dust.
Solution Preparation:
-
This compound is soluble in DMSO up to 100 mM.
-
Add the solvent to the vial containing the pre-weighed this compound.
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
Experimental Use:
-
When adding this compound solutions to experimental setups, use precision dispensing tools such as calibrated micropipettes.
-
Avoid splashing and aerosol generation.
-
Clearly label all vessels containing this compound.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Exposure Response:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Cleanup:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable decontamination solution.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and absorbent materials from spills, must be segregated as hazardous chemical waste.
-
Waste Containers: Use clearly labeled, sealed, and leak-proof containers for all this compound waste.
-
Disposal Protocol: Dispose of hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 439.51 g/mol | |
| Chemical Formula | C26H25N5O2 | |
| CAS Number | 1304778-15-1 | |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at room temperature (RT) |
Visualized Workflows
The following diagrams illustrate the key workflows for handling this compound safely.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response protocol for a this compound spill.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
